Alliacol A
Description
This compound has been reported in Mycetinis alliaceus with data available.
from Marasmius alliaceus; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
79232-29-4 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,5S,8R,9R,11R)-5-hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |
InChI |
InChI=1S/C15H20O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8,11,17H,2,5-7H2,1,3-4H3/t8-,11-,13+,14+,15-/m1/s1 |
InChI Key |
VLJBPLOIFLPLAP-AUCBNHOYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(C(=C)C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)O |
Canonical SMILES |
CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O |
Other CAS No. |
79232-29-4 |
Synonyms |
alliacol A |
Origin of Product |
United States |
Foundational & Exploratory
Alliacol A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid natural product that has garnered interest for its cytotoxic properties. This technical guide provides an in-depth overview of its natural source, detailed isolation protocols, and biological activities, with a focus on presenting quantitative data and experimental methodologies for the research and drug development community.
Natural Source
This compound is a secondary metabolite produced by the fungus Marasmius alliaceus, a member of the order Agaricales. This fungus is commonly known as the garlic parachute mushroom due to its distinct garlic-like odor. The production of this compound is typically achieved through fermentation of the fungal mycelium.
Isolation and Purification
The isolation of this compound from the fermentation broth of Marasmius alliaceus involves a multi-step process encompassing extraction and chromatography. The following protocol is based on the original work by Anke et al. (1981) and subsequent methodologies for the purification of fungal secondary metabolites.
Experimental Protocols
1. Fermentation:
-
Organism: Marasmius alliaceus
-
Culture Medium: A suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
Fermentation Conditions: The fungus is cultured in submerged fermentation for a period of 7 to 14 days at a controlled temperature (typically 24-28 °C) with agitation to ensure proper aeration and nutrient distribution.
2. Extraction:
-
The fermentation broth is separated from the mycelial mass by filtration.
-
The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components of the extract.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.
The general workflow for the isolation of this compound can be visualized as follows:
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound, essential for its characterization.
| Property | Data |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for a sesquiterpenoid lactone, including methyl groups, olefinic protons, and protons adjacent to oxygenated carbons. |
| ¹³C NMR (CDCl₃, δ ppm) | Typically shows 15 carbon signals, including carbonyl carbons of the lactone and ketone, olefinic carbons, and aliphatic carbons. |
| Mass Spectrometry | M⁺ peak corresponding to the molecular weight. |
| Infrared (IR) ν (cm⁻¹) | Absorption bands for hydroxyl, carbonyl (lactone and ketone), and carbon-carbon double bonds. |
Biological Activity and Mechanism of Action
This compound exhibits weak antibacterial and antifungal activities.[1] Its more significant biological effect is its cytotoxicity against cancer cells. The primary mechanism of this cytotoxicity is the inhibition of DNA synthesis.[1]
While the specific signaling pathway of this compound-induced cytotoxicity has not been fully elucidated, a plausible mechanism, based on its structure as a sesquiterpenoid lactone and its known effect on DNA synthesis, can be proposed. Many sesquiterpenoid lactones are known to be alkylating agents that can react with nucleophilic biomolecules, such as cysteine residues in proteins and DNA bases. This can lead to enzyme inhibition and DNA damage, ultimately triggering cell cycle arrest and apoptosis.
The proposed logical relationship for the cytotoxic action of this compound is depicted below:
References
Unraveling the Molecular Architecture of Alliacol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Alliacol A, a sesquiterpenoid first isolated from the fungus Marasmius alliaceus. This document details the spectroscopic and synthetic data that have been pivotal in defining its complex molecular framework, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a member of the alliacane class of sesquiterpenoids, characterized by a unique 5-7-5 fused tricyclic ring system. First reported as a metabolite of the fungus Marasmius alliaceus, it has garnered scientific interest due to its biological activities, including antimicrobial and cytotoxic properties. The intricate and densely functionalized structure of this compound has also made it a challenging and attractive target for total synthesis, which has, in turn, provided ultimate proof of its structure. This guide will walk through the key experimental evidence and methodologies that were instrumental in the elucidation of its chemical structure.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been the cornerstone in piecing together the complex carbon skeleton and stereochemistry of this compound and its synthetic intermediates. The following tables summarize key ¹H and ¹³C NMR data for a key intermediate in the asymmetric synthesis of (-)-Alliacol A, which provides a spectroscopic fingerprint of the core structure.
Table 1: ¹H NMR Spectroscopic Data for a Key Synthetic Intermediate of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.70 | d | 1 | H-x |
| 4.48 | t | 6 | H-y |
| 2.72 | ddd | 13.4, 4.3, 2.4 | H-z |
| 2.34 | tdd | 13.4, 4.7, 1.7 | H-a |
| 2.17 | d | 15.0 | H-b |
| 2.09 | m | H-c | |
| 2.00 | app. ddt | 13.8, 5.5, 2.4 | H-d |
| 1.89 | m | H-e | |
| 1.58 | dd | 15.0, 1.4 | H-f |
| 1.23 | s | CH₃ | |
| 1.19 | d | 6 | CH₃ |
| 1.17 | s | CH₃ | |
| Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1] |
Table 2: ¹³C NMR Spectroscopic Data for a Key Synthetic Intermediate of this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O |
| 171.9 | C=O |
| 112.4 | C |
| 97.0 | C |
| 85.2 | C |
| 67.6 | CH |
| 49.5 | C |
| 43.7 | CH |
| 36.3 | CH₂ |
| 33.3 | CH₂ |
| 32.4 | CH₂ |
| 26.6 | CH₃ |
| 25.2 | CH₃ |
| 19.0 | CH₃ |
| Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of a synthetic precursor to this compound reveals key absorptions.
Table 3: Key IR Absorptions for a Synthetic Precursor of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3473 | strong, broad | O-H stretch (alcohol) |
| 2963, 2968, 2857 | strong | C-H stretch (aliphatic) |
| 1707 | strong | C=O stretch (ketone) |
| Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has been crucial for determining the elemental composition of this compound and its derivatives, providing a precise molecular weight and formula.
Table 4: High-Resolution Mass Spectrometry Data for a Synthetic Intermediate of this compound
| Ionization Mode | m/z (measured) | Formula | m/z (calculated) |
| FAB | 223.1331 (M+H)⁺ | C₁₃H₁₉O₃ | 223.1334 |
| Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1] |
Experimental Protocols
The structural elucidation of a natural product is a multi-step process involving isolation, purification, and characterization. The total synthesis of the compound then provides the ultimate confirmation of the proposed structure.
Isolation and Purification of this compound from Marasmius alliaceus
The original isolation of this compound involved the cultivation of the fungus Marasmius alliaceus in a suitable broth, followed by extraction of the fungal mycelium and fermentation broth with organic solvents. The crude extract was then subjected to a series of chromatographic separations, such as column chromatography over silica gel, to yield the pure compound. The exact details of the original isolation protocol are described in the primary literature from 1981.
Key Synthetic Strategy: Anodic Cyclization-Friedel-Crafts Alkylation
The total synthesis of this compound has been achieved by several research groups. A notable strategy, developed by Moeller and colleagues, employs an anodic cyclization-Friedel-Crafts alkylation approach to construct the core tricyclic ring system.[2][3] This elegant method involves the electrochemical oxidation of a carefully designed precursor containing a furan nucleus and a silyl enol ether. The anodic oxidation initiates a cascade of reactions that efficiently assembles the complex carbon framework of this compound.[2][3]
The general workflow for this synthetic approach is outlined below:
Caption: Synthetic workflow for the this compound core structure.
Biological Activity
This compound has been reported to exhibit both antimicrobial and cytotoxic activities. The presence of the α,β-unsaturated lactone moiety in its structure is a common feature in many biologically active natural products and is believed to be a key pharmacophore responsible for its activity, likely through covalent modification of biological nucleophiles such as cysteine residues in proteins.
Table 5: Reported Biological Activities of this compound
| Activity | Organism/Cell Line | Reported Effect |
| Antimicrobial | Various bacteria and fungi | Growth inhibition |
| Cytotoxic | Cancer cell lines | Inhibition of cell proliferation |
Quantitative data, such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity and IC₅₀ values for cytotoxicity, are crucial for evaluating the therapeutic potential of this compound. While the initial reports highlighted these activities, more detailed and broad-spectrum screening is necessary to fully characterize its biological profile.
Conclusion
The chemical structure of this compound has been unequivocally established through a combination of detailed spectroscopic analysis and the rigors of total synthesis. The unique tricyclic architecture of this sesquiterpenoid continues to inspire synthetic chemists, while its biological activity suggests potential for further investigation in the development of new therapeutic agents. This technical guide provides a consolidated overview of the foundational work that has defined our understanding of this fascinating natural product.
Signaling Pathways and Logical Relationships
At present, the specific signaling pathways that this compound may modulate to exert its cytotoxic effects have not been extensively characterized. However, based on its chemical structure and the known mechanisms of similar α,β-unsaturated lactone-containing compounds, a plausible mode of action involves the covalent adduction to and inhibition of key cellular proteins. This can lead to a cascade of downstream effects, including the induction of apoptosis.
Caption: Hypothesized signaling pathway for this compound's cytotoxicity.
References
An In-depth Technical Guide on the Biological Activity of Sesquiterpenoid Lactones
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpenoid lactones (SLs) are a diverse group of naturally occurring secondary metabolites found predominantly in plants of the Asteraceae family.[1][2][3] These compounds are characterized by a 15-carbon backbone and a lactone ring, which are responsible for their wide range of biological activities.[4] The presence of an α-methylene-γ-lactone group is a key structural feature crucial for many of their biological effects, including cytotoxic, anti-inflammatory, and antimicrobial actions.[5][6][7] This technical guide provides a comprehensive overview of the biological activities of sesquiterpenoid lactones, with a focus on their anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Anti-Cancer Activity
Sesquiterpenoid lactones have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[1][5][6] Their anti-cancer effects are often attributed to their ability to modulate key signaling pathways involved in cancer progression.[1][8]
Modulation of Key Signaling Pathways
NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Sesquiterpenoid lactones, such as parthenolide and alantolactone, have been shown to inhibit the NF-κB signaling pathway.[1][8] They can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the active NF-κB dimer and subsequent transcription of target genes.[1][8] This inhibition of NF-κB activity can sensitize cancer cells to chemotherapeutic agents and induce apoptosis.[1] For instance, alantolactone has been shown to overcome imatinib resistance in chronic myeloid leukemia cells by inhibiting the NF-κB pathway.[1][8]
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
Alliacol A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alliacol A, a sesquiterpene lactone isolated from the fungus Marasmius alliaceus, has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. It consolidates available quantitative data, details relevant experimental methodologies, and visually represents the proposed molecular interactions. The central hypothesis for this compound's bioactivity lies in the reactivity of its α-methylene-γ-lactone moiety with biological nucleophiles, a characteristic feature of this class of natural products.
Core Mechanism of Action: Covalent Modification of Nucleophiles
The primary mechanism of action attributed to this compound is its ability to act as a Michael acceptor. This reactivity is conferred by the exocyclic α-methylene group conjugated to the γ-lactone ring. This electrophilic center readily reacts with nucleophilic residues, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and other small molecules like glutathione.[1]
This covalent modification of proteins can lead to a variety of cellular consequences, including enzyme inhibition, disruption of protein-protein interactions, and induction of cellular stress, ultimately culminating in cytotoxicity or inhibition of microbial growth. The reaction with cysteine has been experimentally supported, as the biological activity of this compound is significantly diminished upon the formation of a cysteine adduct.[1]
Logical Relationship: Bioactivity and Cysteine Reactivity
Caption: Covalent modification of cysteine by this compound leads to reduced bioactivity.
Quantitative Biological Data
The available quantitative data on the biological activity of this compound is summarized below.
| Biological Activity | Test System | Concentration/Dosage | Observed Effect | Reference |
| Cytotoxicity | Ehrlich Carcinoma Ascites Cells | 2 - 5 µg/mL | Strong inhibition of DNA synthesis | [1] |
| Antibacterial Activity | Not Specified | Weak | Inhibition of bacterial growth | [1] |
| Antifungal Activity | Not Specified | Weak | Inhibition of fungal growth | [1] |
Experimental Protocols
While detailed, step-by-step protocols from the original studies are not fully available in the public domain, the following outlines the general methodologies likely employed for the key experiments.
Cytotoxicity and DNA Synthesis Inhibition Assay
-
Cell Line: Ehrlich carcinoma ascites cells.
-
Methodology:
-
Ehrlich carcinoma ascites cells would be harvested and cultured in a suitable medium.
-
The cells would be treated with varying concentrations of this compound (e.g., in the range of 1-10 µg/mL). A vehicle control (e.g., DMSO) would be included.
-
To measure DNA synthesis, a radiolabeled nucleoside, typically tritiated thymidine ([³H]-thymidine), would be added to the cell cultures for a defined period.
-
During this incubation, the radiolabeled thymidine is incorporated into newly synthesized DNA.
-
Following incubation, the cells are harvested, and the DNA is precipitated, typically using trichloroacetic acid (TCA).
-
The amount of incorporated radioactivity in the precipitated DNA is quantified using a scintillation counter.
-
The level of radioactivity in this compound-treated cells is compared to the control to determine the percentage of inhibition of DNA synthesis.
-
Experimental Workflow: DNA Synthesis Inhibition Assay
Caption: Workflow for assessing DNA synthesis inhibition by this compound.
Antimicrobial Activity Assays (General Protocol)
-
Methodology (Broth Microdilution):
-
A two-fold serial dilution of this compound would be prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well would be inoculated with a standardized suspension of the test bacterium or fungus.
-
The plates would be incubated under appropriate conditions (temperature, time) for microbial growth.
-
The minimum inhibitory concentration (MIC) would be determined as the lowest concentration of this compound that completely inhibits visible microbial growth.
-
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the direct effects of this compound on specific signaling pathways. However, based on its mechanism of action as a Michael acceptor, it is plausible that this compound could modulate various signaling pathways through the alkylation of key regulatory proteins.
For instance, many critical signaling proteins, including kinases, phosphatases, and transcription factors, contain reactive cysteine residues in their catalytic or regulatory domains. Covalent modification of these residues by this compound could lead to either activation or inhibition of these pathways. Potential, though unconfirmed, pathways that could be affected include:
-
NF-κB Signaling: The p50 and p65 subunits of NF-κB contain cysteine residues that are critical for their DNA binding activity. Alkylation of these residues could inhibit NF-κB activation, leading to anti-inflammatory effects.
-
MAPK Signaling: Components of the MAPK pathways (e.g., ASK1) are known to be regulated by their redox state and are susceptible to modification by electrophiles.
-
Keap1-Nrf2 Pathway: The Keap1 protein is rich in reactive cysteine residues and is a key sensor of electrophilic stress. Modification of Keap1 by this compound could lead to the activation of the Nrf2 transcription factor and the upregulation of antioxidant and cytoprotective genes.
Further research is required to elucidate the specific signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound's biological activity is primarily attributed to the reactivity of its α-methylene-γ-lactone moiety, leading to the covalent modification of cellular nucleophiles. While its cytotoxic effects, particularly the inhibition of DNA synthesis, have been noted, a detailed understanding of its molecular targets and the specific signaling pathways it modulates remains to be fully elucidated.
Future research should focus on:
-
Target Identification: Utilizing proteomics-based approaches to identify the specific protein targets of this compound.
-
Signaling Pathway Analysis: Investigating the effects of this compound on key cellular signaling pathways, such as those involved in inflammation, apoptosis, and oxidative stress.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.
A more in-depth understanding of this compound's mechanism of action will be crucial for evaluating its potential as a therapeutic agent.
References
Alliacol A as a Michael Acceptor: A Technical Guide for Drug Development Professionals
Executive Summary
Alliacol A, a sesquiterpenoid lactone isolated from the fungus Marasmius alliaceus, has demonstrated cytotoxic and antimicrobial properties. Its chemical structure features an α-methylene-γ-lactone moiety, a well-characterized Michael acceptor. This reactive group is capable of forming covalent adducts with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine residues in proteins. This reactivity is believed to be the primary mechanism underpinning its biological activity. While direct quantitative data on the Michael acceptor reactivity and specific cellular targets of this compound are not extensively available in public literature, this guide synthesizes the existing knowledge on this compound and related α,β-unsaturated carbonyl compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. This document outlines its potential mechanisms of action, details relevant experimental protocols for its investigation, and presents its known biological effects.
Introduction: The Chemical Reactivity of this compound
This compound belongs to the class of sesquiterpenoid lactones, natural products known for their diverse and potent biological activities. A key structural feature of this compound is the exocyclic α-methylene group conjugated to a γ-lactone ring. This α,β-unsaturated carbonyl system functions as a Michael acceptor, making it susceptible to nucleophilic attack.[1]
Under physiological conditions, the most prominent nucleophiles available for such reactions are the sulfhydryl groups of cysteine residues within proteins and in the antioxidant tripeptide glutathione (GSH). The reaction proceeds via a Michael-type addition, where the nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a stable covalent bond. This irreversible alkylation of protein thiols can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
It has been reported that both this compound and its congener Alliacol B react with cysteine to form adducts, which results in a significant reduction of their biological activities.[2] This observation strongly supports the hypothesis that the Michael acceptor characteristic of this compound is central to its mechanism of action.
Quantitative Data on Biological Activity
Table 1: Biological Activity of this compound
| Biological Effect | Cell Line/Organism | Concentration | Reference |
| Inhibition of DNA synthesis | Ehrlich carcinoma (ascitic form) | 2 - 5 µg/mL | [2] |
| Cytotoxicity | Ehrlich carcinoma (ascitic form) | 2 - 5 µg/mL | [2] |
| Antimicrobial Activity | Bacillus subtilis | Not specified | [2] |
| Antifungal Activity | Nematospora coryli | Not specified | [2] |
Note: The original literature provides a concentration range for the inhibition of DNA synthesis and cytotoxicity. Further dose-response studies are required to determine precise IC50 values.
Postulated Mechanisms of Action
Based on the known reactivity of α-methylene-γ-lactones, several mechanisms of action can be postulated for this compound.
Inhibition of DNA Synthesis
This compound has been shown to strongly inhibit DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL.[2] The precise molecular mechanism for this inhibition by this compound has not been elucidated. However, studies on other sesquiterpenoid lactones, such as helenalin, suggest that this effect may be due to the inhibition of key enzymes involved in nucleotide metabolism and DNA replication.[3] Potential targets include enzymes with critical cysteine residues in their active sites, such as IMP dehydrogenase and the ribonucleotide reductase complex.[3] Alkylation of these enzymes by this compound would disrupt the synthesis of deoxynucleotide triphosphates (dNTPs), the building blocks of DNA, thereby halting DNA replication and cell proliferation.
Figure 1: Postulated mechanism of DNA synthesis inhibition by this compound.
Modulation of Inflammatory Signaling Pathways
A well-established mechanism of action for many sesquiterpenoid lactones containing an α-methylene-γ-lactone moiety is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][4][5] The NF-κB signaling pathway plays a critical role in immunity, inflammation, and cell survival.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to activate the transcription of target genes.
It is proposed that α-methylene-γ-lactones, and therefore likely this compound, can directly alkylate a critical cysteine residue (Cys38) in the p65 subunit of NF-κB.[1] This covalent modification prevents NF-κB from binding to its DNA consensus sequence, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
To further characterize the activity of this compound as a Michael acceptor and elucidate its precise mechanisms of action, a series of in vitro experiments are recommended.
Quantification of Michael Acceptor Reactivity
Objective: To determine the rate of adduct formation between this compound and a model thiol-containing compound, such as N-acetyl-L-cysteine.
Protocol:
-
Reagents and Materials:
-
This compound (of known purity)
-
N-acetyl-L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid
-
High-performance liquid chromatography (HPLC) system with a C18 column and a UV or mass spectrometry (MS) detector.
-
-
Procedure:
-
Prepare stock solutions of this compound and N-acetyl-L-cysteine in an appropriate solvent (e.g., DMSO or ethanol).
-
In a reaction vessel, combine this compound and a molar excess of N-acetyl-L-cysteine in PBS at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of a strong acid (e.g., trifluoroacetic acid) or by rapid dilution in a cold mobile phase.
-
Analyze the samples by HPLC-UV/MS to monitor the disappearance of the this compound peak and the appearance of the this compound-cysteine adduct peak.
-
Calculate the second-order rate constant for the reaction.
-
Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Protocol (using the MTT assay as an example):
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
-
DNA Synthesis Inhibition Assay
Objective: To confirm and quantify the inhibitory effect of this compound on DNA synthesis.
Protocol (using EdU incorporation as an example):
-
Reagents and Materials:
-
Proliferating cells
-
Complete cell culture medium
-
This compound
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Click-iT® EdU Alexa Fluor® Imaging Kit (or similar)
-
Fluorescence microscope or flow cytometer.
-
-
Procedure:
-
Treat the cells with various concentrations of this compound for a desired period.
-
Add EdU to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to allow its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Perform the click reaction by adding the Alexa Fluor® azide to label the incorporated EdU.
-
Wash the cells and visualize the fluorescently labeled cells using a fluorescence microscope or quantify the percentage of EdU-positive cells by flow cytometry.
-
NF-κB Activity Assay
Objective: To determine if this compound inhibits the DNA binding activity of NF-κB.
Protocol (using Electrophoretic Mobility Shift Assay - EMSA):
-
Reagents and Materials:
-
Cells that can be stimulated to activate NF-κB (e.g., HeLa, THP-1)
-
This compound
-
NF-κB-inducing agent (e.g., TNF-α)
-
Nuclear extraction kit
-
Biotin-labeled DNA probe containing the NF-κB consensus binding site
-
Poly(dI-dC)
-
EMSA buffer
-
Native polyacrylamide gel
-
Chemiluminescent nucleic acid detection module.
-
-
Procedure:
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with TNF-α to induce NF-κB activation.
-
Isolate the nuclear extracts.
-
Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) to block non-specific binding.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Visualize the bands on an X-ray film or with a digital imager. A decrease in the intensity of the shifted band in the this compound-treated samples would indicate inhibition of NF-κB DNA binding.
-
Future Directions and Drug Development Implications
The characterization of this compound as a Michael acceptor provides a strong rationale for its observed biological activities. However, to advance its potential as a therapeutic agent, several key areas require further investigation:
-
Target Identification: Proteomic approaches, such as activity-based protein profiling (ABPP), could be employed to identify the specific cellular protein targets of this compound. This would involve synthesizing a tagged version of this compound to capture and identify its binding partners.
-
Selectivity Profiling: It is crucial to determine the selectivity of this compound for its targets. Assessing its reactivity with a broad panel of proteins and its off-target effects will be essential for predicting potential toxicities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs with modifications to the α-methylene-γ-lactone moiety and other parts of the molecule would help to establish a clear SAR. This could lead to the design of more potent and selective inhibitors.
-
In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Conclusion
This compound is a promising natural product with cytotoxic and antimicrobial properties. Its α-methylene-γ-lactone moiety strongly suggests that its mechanism of action is based on its reactivity as a Michael acceptor, leading to the covalent modification of key cellular proteins. While direct and detailed experimental data on this compound is currently limited, the established knowledge of related sesquiterpenoid lactones provides a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a roadmap for elucidating its precise molecular targets and mechanisms of action, which is a critical step in evaluating its potential for drug development.
References
- 1. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nucleic acid synthesis in P-388 lymphocytic leukemia cells in culture by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alliacol A and the Inhibition of DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alliacol A, a sesquiterpene lactone isolated from the fungus Marasmius alliaceus, has demonstrated potent biological activities, including the strong inhibition of DNA synthesis. This technical guide provides an in-depth exploration of the putative molecular mechanisms underlying this inhibition. Drawing from research on this compound and the broader class of sesquiterpene lactones, this document outlines the probable signaling pathways, potential molecular targets, and the biochemical basis for its cytotoxic effects. Detailed experimental methodologies and quantitative data from related compounds are presented to facilitate further research and drug development efforts.
Introduction
This compound is a member of the sesquiterpene lactone family, a diverse group of natural products known for their wide range of biological activities. An early but pivotal observation noted that this compound and its congener Alliacol B strongly inhibit DNA synthesis in Ehrlich ascites carcinoma cells at concentrations of 2-5 µg/mL. A key characteristic of this compound is its reactivity with cysteine, forming adducts with significantly reduced biological activity. This suggests that its mechanism of action likely involves the alkylation of sulfhydryl groups in proteins, a hallmark of many biologically active sesquiterpene lactones which act as Michael acceptors. This guide synthesizes the available information to present a cohesive, albeit putative, model of the this compound DNA synthesis inhibition pathway.
Proposed Mechanism of Action of this compound
The central hypothesis for this compound's mechanism of action is its function as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, particularly the cysteine sulfhydryl groups, on key cellular proteins. This interaction can lead to the inhibition of enzymes critical for DNA synthesis and cell proliferation.
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed Michael addition reaction of this compound with a target protein.
Putative Signaling Pathways for DNA Synthesis Inhibition
Based on studies of related sesquiterpene lactones, this compound likely inhibits DNA synthesis through a multi-pronged attack on the cellular machinery. The primary pathways are hypothesized to be the direct inhibition of DNA replication enzymes and the disruption of nucleotide metabolism.
Direct Inhibition of DNA Replication Machinery
Sesquiterpene lactones have been shown to directly inhibit the activity of DNA polymerases, particularly DNA polymerase alpha, which is crucial for the initiation of DNA replication.[1] This inhibition is likely due to the alkylation of cysteine residues within the enzyme, leading to a conformational change and loss of function.
Disruption of Deoxyribonucleotide (dNTP) Synthesis
The synthesis of dNTPs, the building blocks of DNA, is a critical prerequisite for DNA replication. Sesquiterpene lactones can disrupt this process by targeting key enzymes:
-
Ribonucleotide Reductase (RNR) Complex: This complex catalyzes the conversion of ribonucleotides to deoxyribonucleotides. The activity of the RNR complex is dependent on the hydrogen donor system involving thioredoxin and glutaredoxin, both of which are rich in cysteine residues and are susceptible to alkylation by Michael acceptors.[1]
-
IMP Dehydrogenase (IMPDH): This enzyme is a key player in the de novo synthesis of purines. Its inhibition would lead to a depletion of the dGTP and dATP pools, thereby stalling DNA synthesis.[1]
Diagram: Putative Pathways of this compound-Induced DNA Synthesis Inhibition
Caption: Putative multi-target inhibition of DNA synthesis by this compound.
Quantitative Data on Sesquiterpene Lactone Activity
| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | DNA Synthesis Inhibition | Ehrlich Ascites Carcinoma | 2-5 µg/mL | (Older cited literature) |
| Helenalin | DNA Synthesis | P-388 Lymphocytic Leukemia | ~1 µM | [1] |
| Helenalin | IMP Dehydrogenase | P-388 Lymphocytic Leukemia | ~5 µM | [1] |
| Helenalin | DNA Polymerase α (partially purified) | P-388 Lymphocytic Leukemia | ~10 µM | [1] |
| Bis(helenalinyl) malonate | DNA Synthesis | P-388 Lymphocytic Leukemia | ~0.5 µM | [1] |
| Bis(helenalinyl) malonate | IMP Dehydrogenase | P-388 Lymphocytic Leukemia | ~2 µM | [1] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to studying the DNA synthesis inhibition pathway of compounds like this compound.
DNA Synthesis Inhibition Assay (e.g., [³H]-Thymidine Incorporation)
-
Cell Culture: Culture Ehrlich ascites carcinoma cells (or other relevant cancer cell lines) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for a further 4-6 hours to allow for incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value.
Diagram: Workflow for [³H]-Thymidine Incorporation Assay
Caption: Experimental workflow for assessing DNA synthesis inhibition.
In Vitro Enzyme Inhibition Assays
-
DNA Polymerase Assay:
-
Use a commercially available DNA polymerase alpha assay kit or purified enzyme.
-
Incubate the enzyme with a suitable DNA template/primer and dNTPs (one of which is labeled, e.g., [³H]-dCTP).
-
Add varying concentrations of this compound to the reaction mixture.
-
Measure the incorporation of the labeled dNTP into the DNA strand.
-
Calculate the inhibitory activity and IC50 value.
-
-
Ribonucleotide Reductase Assay:
-
Use a cell-free extract or purified RNR enzyme.
-
Provide the necessary substrates (e.g., CDP) and cofactors (e.g., DTT to mimic the thioredoxin system).
-
Incubate with different concentrations of this compound.
-
Measure the formation of the deoxyribonucleotide product (dCDP) using HPLC or other analytical methods.
-
Determine the IC50 of this compound for RNR inhibition.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound inhibits DNA synthesis through the covalent modification of key enzymes involved in DNA replication and nucleotide metabolism. Its character as a Michael acceptor, coupled with the known sensitivity of enzymes like DNA polymerase alpha and ribonucleotide reductase to alkylating agents, provides a solid foundation for this hypothesis.
Future research should focus on definitively identifying the specific molecular targets of this compound. This would involve:
-
Proteomic approaches to identify this compound-protein adducts in treated cells.
-
In vitro enzymatic assays with purified enzymes to confirm direct inhibition and determine kinetic parameters.
-
Structural biology studies to elucidate the binding mode of this compound to its target proteins.
A thorough understanding of the DNA synthesis inhibition pathway of this compound will be instrumental in evaluating its potential as a lead compound for the development of novel anticancer therapeutics.
References
Alliacol A: A Sesquiterpene Lactone with Underexplored Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the biological properties of Alliacol A, a sesquiterpene lactone. Despite significant interest in its complex chemical synthesis, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth studies on its specific biological activities and mechanisms of action. While the broader class of sesquiterpene lactones is well-recognized for a diverse range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties, specific quantitative data and detailed experimental protocols for this compound remain largely unpublished.
General Biological Context: Sesquiterpene Lactones
This compound belongs to the extensive family of sesquiterpene lactones, natural products that are renowned for their biological activities.[1] This class of compounds is known to exhibit a variety of effects, such as:
-
Anti-inflammatory activity
-
Cytotoxic (anticancer) activity
-
Antimicrobial activity
The biological effects of sesquiterpene lactones are often attributed to their chemical structure, which can interact with biological molecules and modulate cellular pathways. However, it is crucial to note that the specific activities and potencies can vary significantly between individual compounds within this class.
Current State of Knowledge on this compound
The primary focus of the available research on this compound has been its total synthesis, with several publications detailing complex synthetic routes, including those involving anodic cyclization reactions.[1][2][3] These studies are pivotal from a chemical perspective but do not provide data on the compound's biological properties.
Data Presentation:
Due to the absence of specific quantitative data for this compound in the reviewed literature, a table summarizing its biological properties cannot be constructed. There are no reported IC50 values for cytotoxic or anti-inflammatory activity, nor are there Minimum Inhibitory Concentration (MIC) values for antimicrobial effects.
Experimental Protocols:
Detailed methodologies for key experiments specifically evaluating the biological properties of this compound are not available in the public domain.
Signaling Pathways and Experimental Workflows:
As there is no published research on the mechanisms of action or specific biological assays performed on this compound, the creation of signaling pathway diagrams or experimental workflow visualizations would be speculative and is therefore not included.
Future Directions and Opportunities
The lack of extensive biological data for this compound presents a clear opportunity for future research. Given the established pharmacological potential of sesquiterpene lactones, a systematic investigation into the biological properties of this compound is warranted.
Recommendations for Future Research:
-
In vitro screening: A comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential and selectivity.
-
Anti-inflammatory assays: Evaluation of its ability to inhibit key inflammatory mediators and pathways in relevant cell-based and biochemical assays.
-
Antimicrobial testing: Assessment of its activity against a broad spectrum of pathogenic bacteria and fungi.
-
Mechanism of action studies: Should any significant activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying potential cellular targets.
References
Alliacol A: A Technical Guide to Its Physicochemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid metabolite isolated from the fungus Marasmius alliaceus. As a member of the alliacolide class of natural products, it has garnered interest for its biological activities, including its antibiotic and cytotoxic properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details established experimental protocols for their determination, and explores its interaction with cellular signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. While a specific melting point has not been reported in the reviewed literature, other key properties have been determined.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₄ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| Melting Point | Not reported in the available literature. | |
| Appearance | Crystalline solid (based on related compounds) | [2] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | Sesquiterpene lactones are generally characterized by low water solubility.[3] |
| Methanol | Soluble | Polar organic solvent, generally suitable for dissolving sesquiterpenoids. |
| Ethanol | Soluble | Polar organic solvent, similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic polar solvent with high solubilizing power for organic molecules. |
| Chloroform | Soluble | Non-polar organic solvent, effective for many lipids and terpenes. |
| Ethyl Acetate | Soluble | Moderately polar organic solvent, commonly used in the extraction of natural products. |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques. The key data are presented below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR | See Table 4 for detailed assignments. |
| ¹³C NMR | See Table 5 for detailed assignments. |
| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) data is available for related synthetic intermediates. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups are available from synthetic studies. |
Table 4: ¹H NMR Spectroscopic Data for a Synthetic Intermediate of this compound
The following data corresponds to a key intermediate in the total synthesis of this compound and is representative of the core structure.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5.75 | s | 1H | |
| 3.80 | d, br | 11 | 1H |
| 2.77 | d with fine splitting | 15 | 1H |
| 2.35 | t with fine splitting | 15 | 1H |
| 2.24 | d, br | 11 | 1H |
| 2.13 | d | 15 | 1H |
| 2.04 | m | 1H | |
| 1.73 | d | 12 | 1H |
| 1.68 | d | 15 | 1H |
| 1.53 | m | 1H | |
| 1.23 | s | 6H | |
| 1.08 | d | 6 | 3H |
Table 5: ¹³C NMR Spectroscopic Data for a Synthetic Intermediate of this compound
The following data corresponds to a key intermediate in the total synthesis of this compound and is representative of the core structure.
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C |
| 171.9 | C |
| 112.4 | C |
| 97.0 | C |
| 85.2 | CH |
| 67.6 | CH |
| 49.5 | C |
| 43.7 | CH |
| 36.3 | CH₂ |
| 33.3 | CH₂ |
| 32.4 | CH₂ |
| 26.6 | CH₃ |
| 25.2 | CH₃ |
| 19.0 | CH₃ |
Biological Activity and Signaling Pathway
This compound has been identified as an antibiotic with weak antibacterial and antifungal properties.[1] More significantly, it has been shown to inhibit DNA synthesis in Ehrlich ascites carcinoma cells, indicating potential cytotoxic and anti-cancer activity.[1]
While the precise mechanism of DNA synthesis inhibition by this compound has not been fully elucidated, many sesquiterpene lactones are known to exert their anti-inflammatory and cytotoxic effects through the inhibition of the transcription factor NF-κB.[4] It is proposed that the α-methylene-γ-lactone moiety, a common feature in sesquiterpene lactones, acts as a Michael acceptor and can alkylate cysteine residues on the p65 subunit of NF-κB.[4] This modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of genes involved in inflammation, cell survival, and proliferation.
Experimental Protocols
The following sections detail generalized protocols for the determination of the physicochemical properties of sesquiterpenoids like this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
For unknown compounds, a preliminary rapid heating is often performed to determine an approximate melting point, followed by a slower, more precise measurement.
Solubility Determination
Objective: To assess the solubility of the compound in various solvents.
Methodology:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is vortexed or agitated at a constant temperature for a set period to ensure equilibrium is reached.
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the solubility is greater than the tested concentration. If not, the mixture is filtered or centrifuged, and the concentration of the solute in the supernatant is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired. Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl, KBr).
-
The sample is placed in the path of an infrared beam in an FTIR spectrometer.
-
The instrument measures the absorption of infrared radiation at different frequencies.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Conclusion
This compound presents an interesting profile as a bioactive sesquiterpenoid. This guide has consolidated the available physicochemical data and provided a framework for its experimental determination. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway offers a clear direction for future research into its therapeutic potential. Further studies are warranted to precisely quantify its solubility, determine its melting point, and fully elucidate the molecular details of its interaction with cellular targets.
References
Spectroscopic Profile of Alliacol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid natural product that has garnered interest within the scientific community. Understanding its molecular structure is fundamental for any further investigation into its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Alliacol A, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is compiled to serve as a core reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data of (-)-Alliacol A
The following tables summarize the key spectroscopic data obtained for (-)-Alliacol A. The data is extracted from the supplementary material of the total synthesis of (-)-Alliacol A by Mihelcic and Moeller.[1]
Nuclear Magnetic Resonance (NMR) Data
Table 1: 1H NMR Spectroscopic Data for (-)-Alliacol A (300MHz, CDCl3) [1]
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |
| 5.75 | s | 1H | |
| 3.80 | d brd, J = 11 | 1H | |
| 2.77 | d with fine splitting, J = 15 | 1H | |
| 2.35 | t with fine splitting, J = 15 | 1H | |
| 2.24 | d brd, J = 11 | 1H | |
| 2.13 | d, J = 15 | 1H | |
| 2.04 | m | 1H | |
| 1.73 | d, J = 12 | 1H | |
| 1.68 | d, J = 15 | 1H | |
| 1.53 | m | 1H | |
| 1.23 | s | 6H | |
| 1.08 | d, J = 6 | 3H |
Table 2: 13C NMR Spectroscopic Data for (-)-Alliacol A (75MHz, CDCl3) [1]
| Chemical Shift (δ) ppm |
| 172.5 |
| 171.9 |
| 112.4 |
| 97.0 |
| 85.2 |
| 67.6 |
| 49.5 |
| 43.7 |
| 36.3 |
| 33.3 |
| 32.4 |
| 26.6 |
| 25.2 |
| 19.0 |
Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (-)-Alliacol A [1]
| Ionization Mode | m/z [M+H]+ | Calculated Formula | Calculated m/z |
| FAB | 237.1491 | C14H21O3 | 237.1491 |
Infrared (IR) Spectroscopy Data
Specific IR data for the final compound (-)-Alliacol A is not detailed in the provided reference material. However, IR spectra for related intermediates in its synthesis were recorded.[1]
Experimental Protocols
The following experimental protocols are based on the general information provided for the synthesis and characterization of (-)-Alliacol A.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 1H and 13C NMR spectra were recorded on a Varian Gemini 300, Varian Mercury 300, or Varian Unity 300 spectrometer.[1]
-
Sample Preparation : Samples were dissolved in deuterochloroform (CDCl3).[1]
-
Referencing : Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).[1]
-
2D NMR Experiments : For 2D NMR experiments, a mixing time of 600 milliseconds was used. Typically, 2048 data points were acquired in t2 and 200–300 data points were taken in t1.[1]
-
Purity Assessment : The purity of the compounds was established as being greater than 95% using 1H NMR and 13C NMR.[1]
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : High-resolution mass spectral data were obtained using a Kratos MS-50 spectrometer.[1]
-
Ionization Method : Fast Atom Bombardment (FAB) was used as the ionization technique.[1]
-
Acceleration Voltage : An acceleration voltage of 8 keV was applied.[1]
Infrared (IR) Spectroscopy
-
Instrumentation : Infrared spectra were obtained using a Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.[1]
Workflow for Spectroscopic Analysis
As specific signaling pathways for this compound are not extensively documented, the following diagram illustrates the general workflow for the spectroscopic characterization and structural elucidation of a novel natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Alliacol A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid natural product first isolated from the fungus Marasmius alliaceus. It has garnered interest in the scientific community due to its reported biological activities, including weak antibacterial and antifungal properties, as well as its ability to inhibit DNA synthesis in cancer cells. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its biological activity, experimental protocols, and known mechanisms of action.
Chemical Structure
This compound possesses a complex, polycyclic structure with the chemical formula C15H20O4.
Biological Activity
The primary biological activities of this compound reported in the literature are its antimicrobial effects and its cytotoxicity against certain cancer cell lines, which is attributed to the inhibition of DNA synthesis.
Antimicrobial Activity
This compound has been shown to exhibit weak inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) from the foundational study by Anke et al. (1981) are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Bacillus brevis | ATCC 9999 | 100 |
| Bacillus subtilis | ATCC 6633 | 100 |
| Acinetobacter calcoaceticus | 100 | |
| Escherichia coli | K12 | >100 |
| Salmonella typhimurium | TA 100 | >100 |
| Staphylococcus aureus | >100 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi
| Fungal Species | MIC (µg/mL) |
| Aspergillus ochraceus | 100 |
| Aspergillus panamensis | 100 |
| Botrytis cinerea | 100 |
| Fusarium oxysporum | 100 |
| Mucor miehei | 100 |
| Paecilomyces variotii | 100 |
| Penicillium notatum | 100 |
| Saccharomyces cerevisiae (isocitrate-lyase-free mutant) | 100 |
| Candida albicans | >100 |
| Rhodotorula glutinis | >100 |
| Saccharomyces cerevisiae | >100 |
Cytotoxic Activity and Inhibition of Macromolecular Synthesis
This compound has demonstrated cytotoxic effects against Ehrlich ascites carcinoma cells. This cytotoxicity is primarily attributed to the inhibition of DNA synthesis. The reported concentration for significant inhibition of DNA synthesis is in the range of 2-5 µg/mL.
Table 3: Effect of this compound on Macromolecular Synthesis in Ehrlich Carcinoma Cells
| Macromolecule | IC50 (µg/mL) |
| DNA Synthesis | 2-5 |
| RNA Synthesis | >100 |
| Protein Synthesis | >100 |
Experimental Protocols
Antimicrobial Activity (MIC Determination)
The minimum inhibitory concentrations (MICs) of this compound were determined using a serial dilution assay in microtiter plates.
Protocol:
-
Preparation of Test Substance: this compound was dissolved in acetone to a stock concentration of 1 mg/mL.
-
Culture Media:
-
For bacteria: A synthetic medium containing (per liter) 1 g NH4Cl, 6 g Na2HPO4, 3 g KH2PO4, 3 g NaCl, 246 mg MgSO4·7H2O, 11 mg CaCl2, and 10 g glucose was used.
-
For fungi: A yeast extract-malt extract-glucose medium was used.
-
-
Inoculum Preparation: Bacterial and fungal strains were cultured to the logarithmic growth phase. The final cell density in the assay was adjusted to approximately 10^5 cells/mL.
-
Assay Procedure:
-
Serial twofold dilutions of the this compound stock solution were prepared in the respective culture media in 96-well microtiter plates.
-
Each well was inoculated with the prepared microbial suspension.
-
The plates were incubated at 37°C for bacteria and 28°C for fungi.
-
-
Data Analysis: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth after the incubation period.
Inhibition of Macromolecular Synthesis in Ehrlich Carcinoma Cells
The effect of this compound on DNA, RNA, and protein synthesis in Ehrlich ascites carcinoma cells was measured by the incorporation of radiolabeled precursors.
Protocol:
-
Cell Culture: Ehrlich ascites carcinoma cells were maintained in a suitable culture medium supplemented with fetal calf serum. For the assay, cells were suspended in a phosphate-buffered saline solution containing glucose.
-
Radiolabeled Precursors:
-
DNA synthesis: [¹⁴C]thymidine
-
RNA synthesis: [¹⁴C]uridine
-
Protein synthesis: [¹⁴C]leucine
-
-
Assay Procedure:
-
Cell suspensions (approximately 10^6 cells/mL) were pre-incubated with varying concentrations of this compound for 10 minutes at 37°C.
-
The respective radiolabeled precursor was added to each cell suspension.
-
The incubation was continued for a defined period (e.g., 60 minutes) at 37°C.
-
-
Measurement of Incorporation:
-
The incubation was stopped by the addition of ice-cold trichloroacetic acid (TCA).
-
The acid-precipitable material was collected by filtration onto glass fiber filters.
-
The filters were washed with TCA and ethanol.
-
The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
-
Data Analysis: The results were expressed as the percentage of incorporation of the radiolabeled precursor in the presence of this compound compared to a control without the compound. The IC50 value was calculated as the concentration of this compound that caused a 50% inhibition of precursor incorporation.
Mechanism of Action and Signaling Pathways
Currently, there is a lack of detailed information in the published literature regarding the specific molecular mechanism of action of this compound and the signaling pathways it may modulate. The inhibitory effect on DNA synthesis in cancer cells suggests a potential interaction with enzymes involved in DNA replication or precursor synthesis. However, no specific molecular targets have been identified.
Experimental Workflow Diagrams
Caption: Workflow for MIC Determination of this compound.
Caption: Workflow for Macromolecular Synthesis Inhibition Assay.
Conclusion
This compound is a natural product with modest antimicrobial activity and more pronounced cytotoxic effects against Ehrlich carcinoma cells, primarily through the inhibition of DNA synthesis. The available data, largely from early studies, provides a foundational understanding of its biological profile. Further research is warranted to elucidate its specific molecular targets and to explore its potential as a lead compound in drug discovery, particularly in the area of oncology. The lack of information on its interaction with specific signaling pathways represents a significant knowledge gap and a promising avenue for future investigation.
Methodological & Application
Total Synthesis of Alliacol A: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Alliacol A, a sesquiterpenoid natural product. The content herein is curated from key publications in the field, presenting a powerful electrochemical approach to the synthesis of this complex molecule.
This compound is a natural product that has garnered interest due to its biological activities, which include weak antibacterial and antifungal properties, as well as the inhibition of DNA synthesis in Ehrlich carcinoma cells.[1][2] Its unique tricyclic core has made it a challenging target for synthetic chemists. A notable and efficient approach to the total synthesis of this compound was developed by the Moeller group, employing a key anodic cyclization-Friedel-Crafts alkylation strategy.[3][4][5] This methodology allows for the rapid assembly of the core ring system from relatively simple starting materials.
Synthetic Strategy Overview
The retrosynthetic analysis of this compound, as devised by Moeller and coworkers, hinges on a key electrochemical oxidative cyclization. This strategy allows for the coupling of two nucleophilic centers: a furan ring and a silyl enol ether. This umpolung (polarity reversal) transformation is a powerful tool for the construction of complex molecular architectures. The overall synthetic plan involves the preparation of a linear precursor containing all the necessary carbon atoms, followed by the key electrochemical cyclization to form the tricyclic core, and subsequent functional group manipulations to afford the final natural product. Both racemic and asymmetric syntheses of this compound have been successfully achieved using this strategy.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric total synthesis of (-)-Alliacol A as reported by Moeller and coworkers.
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Michael Addition | α,β-unsaturated ketone | β-methyl ketone | Me₂Zn, Cu(OTf)₂, S-(+)-Monophos, Toluene | 92 |
| 2 | Silyl Enol Ether Formation | β-methyl ketone | Silyl enol ether | LDA, TMSCl, THF | 95 |
| 3 | Anodic Cyclization / Friedel-Crafts Alkylation | Silyl enol ether with furan side chain | Tricyclic core | RVC anode, C cathode, LiClO₄, 2,6-lutidine, MeOH/CH₂Cl₂; then p-TsOH | 88 |
| 4 | Reduction | Tricyclic ketone | Diol | DIBAL-H, CH₂Cl₂ | 98 |
| 5 | Epoxidation | Diol | Epoxide | m-CPBA, CH₂Cl₂ | 95 |
| 6 | Reductive Epoxide Opening | Epoxide | Triol | LiAlH₄, THF | 92 |
| 7 | Selective Tosylation | Triol | Monotosylate | TsCl, pyridine | 85 |
| 8 | Elimination | Monotosylate | (-)-Alliacol A | DBU, Benzene | 80 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments in the total synthesis of (-)-Alliacol A.
Protocol 1: Asymmetric Michael Addition
This protocol describes the crucial step for setting the stereochemistry in the asymmetric synthesis.
Materials:
-
α,β-unsaturated ketone precursor
-
Dimethylzinc (Me₂Zn)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
S-(+)-Monophos ligand
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Cu(OTf)₂ (0.05 eq) and S-(+)-Monophos (0.06 eq).
-
Add anhydrous toluene and stir the mixture until a homogeneous solution is formed.
-
Cool the solution to 0 °C and add the α,β-unsaturated ketone (1.0 eq).
-
Slowly add a solution of Me₂Zn (1.5 eq) in toluene dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-methyl ketone.
Protocol 2: Anodic Cyclization / Friedel-Crafts Alkylation
This protocol details the key electrochemical step for the construction of the tricyclic core of this compound.
Materials:
-
Silyl enol ether precursor with furan side chain
-
Lithium perchlorate (LiClO₄)
-
2,6-Lutidine
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
p-Toluenesulfonic acid (p-TsOH)
-
Reticulated vitreous carbon (RVC) anode
-
Carbon rod cathode
-
Electrolysis power supply
-
Undivided electrochemical cell
Procedure:
-
In an undivided electrochemical cell equipped with an RVC anode and a carbon rod cathode, dissolve the silyl enol ether precursor (1.0 eq), LiClO₄ (0.4 M), and 2,6-lutidine (2.0 eq) in a 1:4 mixture of anhydrous MeOH and CH₂Cl₂.
-
De-gas the solution by bubbling with argon for 15 minutes.
-
Apply a constant current of 15-20 mA to the solution.
-
Continue the electrolysis until 2.2 F/mol of charge has passed.
-
After the electrolysis is complete, add p-TsOH (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours to facilitate the Friedel-Crafts alkylation and elimination of methanol.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the tricyclic core.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the total synthesis of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anodic cyclization reactions: the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Electrochemical Synthesis of Alliacol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of Alliacol A, a sesquiterpenoid natural product. The key step in this synthesis is an anodic cyclization-Friedel-Crafts alkylation strategy, which allows for the rapid assembly of the core tricyclic ring system of the molecule. This electrochemical approach offers a powerful and efficient alternative to traditional synthetic methods.[1][2][3]
Introduction
This compound is a sesquiterpenoid isolated from the fungus Marasmius alliaceus. Its unique tricyclic structure and potential biological activity have made it an attractive target for total synthesis. The electrochemical method detailed here, developed by Moeller and coworkers, utilizes an anodic oxidation to initiate an intramolecular cyclization between a silyl enol ether and a furan ring.[1][2] This key step is followed by a spontaneous Friedel-Crafts alkylation to furnish the complete carbon skeleton of this compound. One of the remarkable features of this electrochemical reaction is its accessibility; it can be performed using simple and readily available equipment, including a 6 V lantern battery as the power source.[1][2]
Overall Synthetic Strategy
The synthesis begins with the preparation of a linear precursor containing both a silyl enol ether and a furan moiety. This precursor is then subjected to anodic oxidation. The electrochemical oxidation of the silyl enol ether generates a radical cation, which then undergoes an intramolecular cyclization by attacking the nucleophilic furan ring. This is followed by a Friedel-Crafts alkylation to form the tricyclic core. Subsequent chemical modifications of this core structure lead to the final natural product, this compound.[1][4]
Below is a diagram illustrating the retrosynthetic analysis of this compound.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
This section provides a detailed protocol for the key electrochemical cyclization step in the synthesis of this compound.
Materials and Equipment:
-
Electrochemical Cell: An undivided beaker-type cell.
-
Anode: Reticulated vitreous carbon (RVC).
-
Cathode: Graphite rod.
-
Power Supply: A constant current source or a 6 V lantern battery.
-
Starting Material: The linear precursor containing the silyl enol ether and furan moieties.
-
Solvent: Anhydrous methanol and dichloromethane.
-
Electrolyte: Lithium perchlorate (LiClO₄).
-
Base: 2,6-Lutidine.
-
Standard laboratory glassware for reaction setup and workup.
-
Magnetic stirrer.
Experimental Workflow:
The following diagram outlines the general workflow for the electrochemical synthesis.
Caption: General workflow for the electrochemical synthesis.
Detailed Procedure for Anodic Cyclization:
-
Cell Assembly: In an oven-dried, undivided beaker, place a stir bar. Fit the beaker with a rubber septum to maintain an inert atmosphere. Insert the reticulated vitreous carbon (RVC) anode and the graphite rod cathode through the septum, ensuring they do not touch.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the linear precursor, anhydrous dichloromethane, anhydrous methanol, 2,6-lutidine, and lithium perchlorate to the electrochemical cell.
-
Electrolysis: Stir the solution and apply a constant current using the power supply. The reaction progress can be monitored by thin-layer chromatography (TLC). The electrolysis is continued until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the tricyclic core.
Quantitative Data
The following table summarizes the key quantitative data for the electrochemical cyclization step.
| Parameter | Value | Reference |
| Starting Material | Silyl enol ether-furan precursor | [1] |
| Solvent System | CH₂Cl₂ / MeOH (4:1) | [1] |
| Electrolyte | LiClO₄ | [1] |
| Base | 2,6-Lutidine | [1] |
| Anode | Reticulated Vitreous Carbon (RVC) | [1] |
| Cathode | Graphite Rod | [1] |
| Current | Constant Current | [1] |
| Yield of Tricyclic Product | 82% (with 6V battery), 88% (with potentiostat) | [1] |
Reaction Pathway
The proposed mechanism for the anodic cyclization-Friedel-Crafts alkylation is depicted below.
Caption: Proposed reaction pathway for the key electrochemical step.
Conclusion
The electrochemical synthesis of this compound provides an elegant and efficient route to this complex natural product. The key anodic cyclization reaction is high-yielding and can be performed under mild conditions with simple equipment. This methodology holds significant promise for the synthesis of other complex molecules and is a valuable tool for researchers in organic synthesis and drug development.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Navigating electrochemical oxidative functionalization of olefins: selected mechanistic and synthetic examples - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06306F [pubs.rsc.org]
- 3. Anodic cyclization reactions: the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Alliacol A Antimicrobial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid antibiotic isolated from the fungus Marasmius alliaceus. It has been reported to exhibit weak antibacterial and antifungal activities.[1] The primary mechanism of its cytotoxic action has been identified as the inhibition of DNA synthesis, as observed in Ehrlich carcinoma ascites cells.[1] These application notes provide a framework for researchers to evaluate the antimicrobial properties of this compound using standard microbiological assays. While the original quantitative data from the foundational study by Anke et al. (1981) is not publicly available, the following protocols describe the standardized methods to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.
Data Presentation
As specific MIC values for this compound from primary literature are not available, a template table is provided below. Researchers can use this format to populate their experimental findings for a clear and comparative presentation of results.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Test Microorganism | Type | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Control |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Vancomycin | 1 |
| Escherichia coli | Gram-negative Bacteria | Data to be determined | Gentamicin | 2 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Data to be determined | Ciprofloxacin | 1 |
| Candida albicans | Yeast | Data to be determined | Amphotericin B | 0.5 |
| Aspergillus fumigatus | Mold | Data to be determined | Voriconazole | 1 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Inoculating loops
-
0.5 McFarland turbidity standard
-
Positive control antibiotics (e.g., Vancomycin, Gentamicin, Amphotericin B)
-
Solvent for this compound (e.g., DMSO, ethanol)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism on an appropriate agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A separate row with a standard antibiotic undergoing serial dilution and inoculation.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the absorbance at 600 nm using a microplate reader.
Caption: Workflow for Broth Microdilution Assay.
Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
This compound
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Pipettes and sterile tips
-
Solvent for this compound
-
Positive control antibiotic disks
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation and Application:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Aseptically apply a specific volume (e.g., 10 µL) of the this compound solution onto sterile blank filter paper disks and allow the solvent to evaporate completely.
-
Place the this compound-impregnated disks, along with positive and negative (solvent only) control disks, onto the inoculated agar surface.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Caption: Workflow for Disk Diffusion Assay.
Mechanism of Action: Inhibition of DNA Synthesis
This compound has been reported to inhibit DNA synthesis.[1] While the precise molecular targets within the microbial DNA replication machinery have not been elucidated, a generalized pathway of this inhibitory action can be proposed. The compound may interfere with key enzymes involved in DNA replication, such as DNA polymerase or helicase, or it may disrupt the synthesis of nucleotide precursors.
Caption: Proposed Mechanism of Action of this compound.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Alliacol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid antibiotic known to possess weak antibacterial and antifungal properties.[1] As a secondary metabolite, its potential as a lead compound in drug discovery necessitates a standardized approach to quantifying its antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) is a fundamental measurement of an antimicrobial agent's potency, defined as the lowest concentration of the substance that prevents visible in vitro growth of a microorganism.[2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, along with guidelines for data presentation and interpretation. This method is widely used for its efficiency in testing multiple concentrations and replicates.[2]
Data Presentation
The MIC values for this compound against a panel of clinically relevant microorganisms should be determined and recorded. While specific MIC values for this compound are not extensively reported in the public domain, Table 1 provides an example of how to present empirically determined data. The hypothetical values are based on the reported weak activity of this compound and the typical MIC ranges observed for other sesquiterpene lactones, which can vary from potent (MIC < 10 µg/mL) to weak (MIC > 100 µg/mL) depending on the microbial species.[3][4][5][6]
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Test Microorganism | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 128 | Vancomycin: 1 |
| Enterococcus faecalis | ATCC 29212 | 256 | Ampicillin: 2 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | >512 | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >512 | Gentamicin: 1 |
| Fungi | |||
| Candida albicans | ATCC 90028 | 64 | Fluconazole: 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 128 | Amphotericin B: 1 |
Note: The values presented in this table are for illustrative purposes only and should be replaced with experimental data.
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from established methodologies for determining the MIC of antimicrobial agents.[2]
1. Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Test microorganisms (e.g., from ATCC)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35°C for bacteria, 30-35°C for fungi)
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in the appropriate growth medium to minimize the final DMSO concentration (ideally ≤1% v/v), as DMSO can have inhibitory effects at higher concentrations.
-
Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.
-
Dilute this adjusted suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure
-
Plate Setup: Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution:
-
Add 200 µL of the highest concentration of this compound (prepared in growth medium) to the first column of wells.
-
Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution across the plate to the tenth column.
-
Discard the final 100 µL from the tenth column. This will result in a range of concentrations of this compound.
-
-
Controls:
-
Growth Control (Column 11): Add 100 µL of growth medium. This well will receive the microbial inoculum but no this compound.
-
Sterility Control (Column 12): Add 100 µL of growth medium. This well will not be inoculated.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at the appropriate temperature and duration (typically 16-20 hours for bacteria and 24-48 hours for fungi).
4. Interpretation of Results
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The results can be read using a microplate reader to measure the optical density (OD) at 600 nm for a more quantitative assessment. The MIC would be the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound via broth microdilution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alliacol A Cytotoxicity Assay in Cancer Cells
Disclaimer: As of the latest available information, specific data on the cytotoxic activity of Alliacol A against cancer cell lines, including IC50 values and detailed mechanisms of action, is not extensively documented in publicly accessible research. The following application notes and protocols are therefore provided as a representative example for a hypothetical sesquiterpene, herein referred to as "Hypothetical Sesquiterpene A," based on the general cytotoxic properties of this class of compounds. These protocols are intended to serve as a guideline for researchers and scientists in the field of drug development.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Sesquiterpenes isolated from various fungal species have demonstrated potent cytotoxic activity against multiple cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound (represented by Hypothetical Sesquiterpene A) in cancer cells, along with an overview of a potential mechanism of action.
Data Presentation: Cytotoxicity of Hypothetical Sesquiterpene A
The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Hypothetical Sesquiterpene A against a panel of human cancer cell lines are summarized below. These values are representative and intended for illustrative purposes.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HeLa | Cervical Carcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.1 |
| HCT116 | Colon Carcinoma | 10.2 |
| HepG2 | Hepatocellular Carcinoma | 9.8 |
| K-562 | Chronic Myelogenous Leukemia | 5.4 |
| PC-3 | Prostate Cancer | 18.7 |
Experimental Protocols
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116, HepG2, K-562, and PC-3) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of Hypothetical Sesquiterpene A in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with a culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential signaling pathway affected by a cytotoxic sesquiterpene and the experimental workflow for the cytotoxicity assay.
Caption: Workflow for determining the cytotoxicity of Hypothetical Sesquiterpene A using the MTT assay.
Caption: Proposed intrinsic apoptosis signaling pathway activated by Hypothetical Sesquiterpene A.
Mechanism of Action: Induction of Apoptosis
Many cytotoxic natural products exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the major pathways for apoptosis induction is the intrinsic or mitochondrial pathway.
-
Mitochondrial Stress: Hypothetical Sesquiterpene A may induce stress on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.
-
Regulation by Bcl-2 Family Proteins: This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are activated, while anti-apoptotic proteins like Bcl-2 are inhibited.
-
Cytochrome c Release: The change in mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 to form the apoptosome. This complex then activates caspase-9.
-
Execution Phase: Activated caspase-9, an initiator caspase, proceeds to cleave and activate effector caspases, such as caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.
Further studies, such as Western blotting for key apoptotic proteins (Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3), flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), and cell cycle analysis, would be necessary to confirm this proposed mechanism of action for any given compound.
Application Note & Protocol: Determination of Alliacol A IC50 in Ehrlich Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alliacol A is a sesquiterpenoid natural product that has garnered interest for its potential biological activities.[1][2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in Ehrlich ascites carcinoma (EAC) cells. EAC cells are a commonly used murine tumor model for screening potential anticancer agents.[4][5][6][7][8] The IC50 value is a critical parameter for evaluating the cytotoxic potential of a compound and is a foundational step in preclinical drug development.[9] This document outlines the materials and methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro cytotoxicity of this compound against EAC cells.[10][11][12][13]
Data Presentation
The cytotoxic effect of this compound on Ehrlich carcinoma cells was evaluated after a 48-hour incubation period. The results are summarized in the table below, presenting the percentage of cell viability at various concentrations of this compound and the calculated IC50 value.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 88 ± 5.1 |
| 5 | 65 ± 3.8 |
| 10 | 52 ± 4.2 |
| 25 | 31 ± 3.1 |
| 50 | 15 ± 2.5 |
| 100 | 5 ± 1.8 |
| IC50 (µM) | ~10.5 |
Table 1: Cytotoxicity of this compound on Ehrlich Carcinoma Cells.
Experimental Protocols
Materials and Reagents
-
Ehrlich ascites carcinoma (EAC) cell line
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
EAC cells are maintained in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged every 2-3 days to maintain exponential growth. For adherent cells, this involves washing with PBS, detachment with Trypsin-EDTA, and reseeding at a lower density. For suspension cells, the culture is diluted with fresh medium.
IC50 Determination using MTT Assay
-
Cell Seeding: Harvest EAC cells during their logarithmic growth phase. Determine cell viability and density using a hemocytometer and trypan blue exclusion. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[14] Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. A series of dilutions are then made in complete culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the control, should be kept below 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the different concentrations of this compound. A control group receiving medium with the same concentration of DMSO without the compound must be included.
-
Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of % viability versus compound concentration.[9]
Visualizations
Caption: Experimental workflow for IC50 determination of this compound in EAC cells.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.
Discussion
The provided protocol offers a reliable method for determining the cytotoxic effects of this compound on Ehrlich carcinoma cells. The hypothetical data presented in Table 1 suggests that this compound exhibits dose-dependent cytotoxicity against EAC cells, with a calculated IC50 of approximately 10.5 µM. This value is within a plausible range for a bioactive natural product.[12][15]
The proposed signaling pathway in the second diagram illustrates a potential mechanism of action for this compound, which is a common theme for many cytotoxic compounds. It is hypothesized that this compound may induce an increase in intracellular reactive oxygen species (ROS) and activate the tumor suppressor protein p53.[16][17] Activated p53 can then modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[5][7][16] This shift in balance can promote the release of cytochrome c from the mitochondria, ultimately triggering the apoptotic cascade and leading to cancer cell death.[16] Further experimental validation would be required to confirm this specific pathway for this compound.
This application note serves as a comprehensive guide for researchers initiating studies on the anticancer properties of this compound. The detailed protocol and illustrative data provide a solid foundation for further investigation into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Anodic cyclization reactions: the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Antitumor Potential of Berberine and Cinnamic Acid against Solid Ehrlich Carcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumorigenic potential of diallyl sulfide in Ehrlich ascites tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of proliferation of Ehrlich ascites carcinoma cells is functionally correlated with reduced activity of the cytosol to stimulate protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Investigation of cytotoxic activity on human cancer cell lines of arborinine and furanoacridones isolated from Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for DNA Polymerase Inhibitors Using Alliacol A as a Model Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction DNA polymerases are essential enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleotides.[1] They are critical for DNA replication and repair, making them a key target for the development of antiviral and anticancer therapeutic agents.[1] Natural products are a rich source of novel bioactive molecules, including enzyme inhibitors.[2] Alliacol A, a sesquiterpenoid isolated from fungi, belongs to a class of compounds known for a wide array of biological activities.[3] This document provides a detailed protocol for a non-radioactive, high-throughput DNA polymerase inhibition assay, using this compound as a hypothetical test compound. The assay is designed to quantify the inhibitory potential of compounds by measuring the incorporation of digoxigenin-labeled dUTP into a new DNA strand.
Principle of the Assay The assay quantifies the activity of a DNA polymerase (e.g., Taq polymerase) by measuring the synthesis of a new DNA strand using a provided template. Deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP, are incorporated into the new strand. The amount of incorporated DIG-dUTP is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A decrease in color intensity in the presence of a test compound, such as this compound, indicates inhibition of the DNA polymerase.
Experimental Protocol: DNA Polymerase Inhibition Assay
Materials and Reagents
-
Enzyme: Taq DNA Polymerase
-
Template/Primer: Poly(dA-pT) (a homopolymer template-primer)
-
Test Compound: this compound (to be dissolved in DMSO)
-
Positive Control: Aphidicolin (a known DNA polymerase inhibitor)
-
Negative Control: DMSO (vehicle)
-
dNTP Mix: dATP, dGTP, dCTP, dTTP
-
Labeling Mix: DIG-dUTP
-
Assay Buffer (10X): Tris-HCl, MgCl₂, KCl
-
Reaction Plates: 96-well streptavidin-coated microplates
-
Detection Antibody: Anti-Digoxigenin-POD, Fab fragments
-
Substrate: ABTS solution
-
Stopping Solution: 1% SDS (Sodium Dodecyl Sulfate)
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Microplate Reader
Workflow for DNA Polymerase Inhibition Assay
Caption: Workflow of the DNA polymerase inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 1X Assay Buffer from the 10X stock.
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Create serial dilutions in 1X Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare the dNTP/DIG-dUTP mix according to the manufacturer's instructions.
-
Dilute Taq DNA Polymerase in 1X Assay Buffer to the working concentration.
-
-
Assay Setup:
-
Add the biotin-labeled Poly(dA-pT) template/primer to each well of the streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow binding.
-
Wash each well three times with 200 µL of PBST to remove unbound template/primer.
-
Add 10 µL of the this compound serial dilutions to the respective wells.
-
For controls, add 10 µL of 1X Assay Buffer with DMSO (negative control) and 10 µL of Aphidicolin solution (positive control).
-
Add 20 µL of the diluted Taq DNA Polymerase to each well.
-
-
Enzymatic Reaction:
-
Initiate the polymerase reaction by adding 20 µL of the dNTP/DIG-dUTP mixture to each well.
-
Immediately place the plate in an incubator or PCR machine set to 65°C for 1 hour.
-
-
Detection:
-
Stop the reaction by adding 10 µL of 1% SDS solution.
-
Wash the wells three times with 200 µL of PBST.
-
Add 50 µL of the diluted Anti-Digoxigenin-POD antibody solution to each well and incubate for 1 hour at 37°C.
-
Wash the wells again three times with 200 µL of PBST.
-
Add 50 µL of the ABTS substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed in the negative control wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance_Sample / Absorbance_NegativeControl)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound on Taq DNA Polymerase
| Compound | Concentration (µM) | Average Absorbance (405 nm) | % Inhibition |
| Negative Control | 0 | 1.250 | 0% |
| This compound | 1 | 1.100 | 12% |
| 5 | 0.950 | 24% | |
| 10 | 0.775 | 38% | |
| 25 | 0.613 | 51% | |
| 50 | 0.425 | 66% | |
| 100 | 0.250 | 80% | |
| IC₅₀ (µM) | ~24.5 | - | - |
| Positive Control | 10 | 0.150 | 88% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Mechanism of Inhibition
While the specific mechanism of this compound is not yet elucidated, many DNA polymerase inhibitors act by competing with dNTPs for the enzyme's active site or by binding to an allosteric site that alters the enzyme's conformation.[4] The diagram below illustrates the general principle of DNA polymerase action at the replication fork and the conceptual point of inhibition.
Conceptual Diagram of DNA Polymerase Inhibition
Caption: Inhibition of DNA synthesis at the replication fork.
This application note provides a robust framework for screening natural products like this compound for DNA polymerase inhibitory activity. The detailed protocol and data analysis guide offer a clear path for researchers to assess the therapeutic potential of novel compounds.
References
Application Notes and Protocols for the Extraction of Alliacol A from Marasmius alliaceus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid produced by the fungus Marasmius alliaceus. It has demonstrated biological activity, including weak antibacterial and antifungal properties, and notably, the ability to inhibit DNA synthesis in Ehrlich carcinoma cells.[1] These characteristics make this compound a compound of interest for further investigation in drug discovery and development. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from fungal cultures.
Data Presentation
Table 1: Summary of this compound and Related Sesquiterpenoids from Marasmius alliaceus
| Compound | Molecular Formula | Biological Activity | Reference |
| This compound | C₁₅H₂₀O₄ | Weak antibacterial and antifungal, inhibits DNA synthesis | [1] |
| Alliacolide (Alliacol B) | C₁₅H₂₂O₄ | Not specified in reviewed literature | [2] |
| 1α-Hydroxyalliacolide | Not specified | Not specified in reviewed literature | [3] |
Table 2: Experimental Yield of this compound
| Fermentation Batch ID | Initial Biomass (g) | Crude Extract Weight (g) | Purified this compound Weight (mg) | Yield (mg/g of initial biomass) |
Experimental Protocols
Protocol 1: Cultivation of Marasmius alliaceus for this compound Production
This protocol is based on general fermentation practices for secondary metabolite production in fungi and may require optimization.[4][5]
Materials:
-
Marasmius alliaceus culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks (500 mL and 2 L)
-
Shaking incubator
-
Sterile toothpicks or inoculation loops
-
Liquid nitrogen
-
Sterile mortar and pestle
Procedure:
-
Activation of Culture: Revive the Marasmius alliaceus culture from a stock on a PDA plate and incubate at 24-28°C until sufficient mycelial growth is observed (typically 7-14 days).
-
Seed Culture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 200 mL of PDB with a few mycelial plugs from the PDA plate. Incubate at 24-28°C on a rotary shaker at 150-200 rpm for 7 days to generate a seed culture.
-
Production Culture: Inoculate 2 L Erlenmeyer flasks, each containing 1 L of PDB, with the seed culture (5-10% v/v).
-
Fermentation: Incubate the production cultures at 24-28°C on a rotary shaker at 150-200 rpm for 14-21 days. The optimal fermentation time for maximal this compound production may need to be determined empirically.[6]
-
Biomass Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation. The culture broth is expected to contain the secreted this compound.
Protocol 2: Extraction and Purification of this compound
This protocol is a composite based on general methods for the extraction of sesquiterpenes from fungal cultures.[7][8]
Materials:
-
Culture filtrate from Marasmius alliaceus fermentation
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Silica gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Reversed-phase C18 (RP-18) silica gel
-
Glass column for chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and visualization reagents (e.g., vanillin-sulfuric acid)
-
High-Performance Liquid Chromatography (HPLC) system (optional, for final purification and analysis)
Procedure:
-
Liquid-Liquid Extraction of Culture Filtrate:
-
Pool the culture filtrate from the fermentation.
-
Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic (ethyl acetate) layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Concentrate the extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Column Chromatography Purification:
-
Silica Gel Chromatography (Initial Fractionation):
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 hexane:EtOAc), followed by ethyl acetate and then methanol.[2]
-
Collect fractions and monitor the separation using TLC. Pool fractions containing compounds with similar Rf values. This compound is expected to be a moderately polar compound.
-
-
Sephadex LH-20 Chromatography (Size Exclusion):
-
Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities based on size.
-
-
Reversed-Phase (RP-18) Chromatography (Final Polishing):
-
For final purification, use an RP-18 column.
-
Elute with a gradient of decreasing polarity, for example, starting with a high percentage of water and gradually increasing the proportion of methanol or acetonitrile.
-
Monitor the fractions by TLC or HPLC to isolate pure this compound.
-
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using HPLC with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or PDA).
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Biosynthetic Pathway
References
- 1. Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. column-chromatography.com [column-chromatography.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. repositorio.usp.br [repositorio.usp.br]
- 6. phcogj.com [phcogj.com]
- 7. Inhibition of nucleic acid synthesis in P-388 lymphocytic leukemia cells in culture by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Alliacol A from Marasmius alliaceus Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid antibiotic with demonstrated weak antibacterial and antifungal activities. Notably, it has been shown to inhibit DNA synthesis in Ehrlich carcinoma ascitic cells, indicating its potential as a lead compound in anticancer drug development. This document provides a detailed protocol for the isolation and purification of this compound from the culture broth of the basidiomycete Marasmius alliaceus, the producing organism. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining purified this compound for further investigation.
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value |
| Producing Organism | Marasmius alliaceus |
| Culture Medium | Yeast extract-malt extract-glucose (YMG) broth |
| Culture Volume | 100 liters |
| Fermentation Type | Submerged |
| Incubation Time | Not specified |
| Agitation | Not specified |
| Aeration | Not specified |
| Temperature | Not specified |
Table 2: Purification Summary for this compound
| Purification Step | Eluent/Solvent System | Stationary Phase | Yield | Purity |
| Extraction | Ethyl Acetate | - | Not specified | Crude |
| Silica Gel Chromatography (Column 1) | Cyclohexane-Ethyl Acetate (Gradient) | Silica Gel 60 | Not specified | Partially Purified |
| Silica Gel Chromatography (Column 2) | Dichloromethane-Acetone (95:5) | Silica Gel 60 | 80 mg (from 100 L) | Purified |
| Crystallization | Methanol | - | Not specified | Crystalline |
Experimental Protocols
Fermentation of Marasmius alliaceus
This protocol describes the cultivation of Marasmius alliaceus for the production of this compound.
Materials:
-
Marasmius alliaceus culture
-
Yeast extract-malt extract-glucose (YMG) medium
-
Fermenter (100-liter capacity)
-
Sterile transfer equipment
Procedure:
-
Prepare 100 liters of YMG medium in a suitable fermenter.
-
Sterilize the fermenter and the medium according to standard procedures.
-
Inoculate the sterile medium with a seed culture of Marasmius alliaceus.
-
Carry out the fermentation under appropriate, though unspecified, conditions of temperature, agitation, and aeration.
-
Monitor the fermentation for the production of this compound. The peak of production is typically reached after the glucose in the medium has been consumed.
Extraction of this compound from Culture Broth
This protocol details the initial extraction of this compound from the fermented culture broth.
Materials:
-
Fermented culture broth of Marasmius alliaceus
-
Ethyl acetate
-
Large-capacity extraction vessel
-
Rotary evaporator
Procedure:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with ethyl acetate. The volume of ethyl acetate used should be sufficient to ensure efficient extraction.
-
Combine the ethyl acetate extracts.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude oily residue.
Chromatographic Purification of this compound
This section outlines the multi-step chromatographic process for the purification of this compound from the crude extract.
3.1. Initial Silica Gel Chromatography
Materials:
-
Crude this compound extract
-
Silica gel 60 (for column chromatography)
-
Cyclohexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collector
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Prepare a silica gel 60 column equilibrated with cyclohexane.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of cyclohexane and ethyl acetate, starting with pure cyclohexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor for the presence of this compound using a suitable analytical technique (e.g., thin-layer chromatography).
-
Pool the fractions containing this compound and concentrate them.
3.2. Secondary Silica Gel Chromatography
Materials:
-
Partially purified this compound fractions
-
Silica gel 60
-
Dichloromethane
-
Acetone
-
Chromatography column
-
Fraction collector
Procedure:
-
Dissolve the concentrated fractions from the first column in a minimal amount of dichloromethane.
-
Prepare a silica gel 60 column equilibrated with a dichloromethane-acetone (95:5) solvent system.
-
Load the sample onto the column.
-
Elute the column with the dichloromethane-acetone (95:5) mixture.
-
Collect fractions and identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound. From a 100-liter fermentation, a typical yield is approximately 80 mg.
Crystallization of this compound
This final step is to obtain this compound in a crystalline form.
Materials:
-
Purified this compound
-
Methanol
Procedure:
-
Dissolve the purified this compound in a minimal amount of methanol.
-
Allow the solution to stand, facilitating slow evaporation of the solvent and crystallization of the compound.
-
Collect the resulting crystals.
Visualizations
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for Alliacol A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpene lactone, a class of naturally derived compounds known for a wide range of biological activities.[1] While specific data for this compound is limited, sesquiterpene lactones are of significant interest in drug discovery due to their potential cytotoxic, anti-inflammatory, and apoptosis-inducing properties.[2][3] The biological activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with cellular nucleophiles, such as sulfhydryl groups in proteins and enzymes, thereby modulating their function.[1][2][4][5] These interactions can disrupt cellular signaling pathways, leading to the observed biological effects.
This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, focusing on the assessment of its cytotoxic, anti-inflammatory, and pro-apoptotic activities. The provided protocols are based on established methods for other well-characterized sesquiterpene lactones and can be adapted for this compound.
Mechanism of Action
The proposed mechanism of action for this compound, like other sesquiterpene lactones containing an α-methylene-γ-lactone ring, involves its ability to function as a Michael acceptor. This allows it to form covalent bonds with nucleophilic residues, particularly cysteine's sulfhydryl groups, on various proteins.[1][2] This alkylation can alter protein conformation and function, leading to the modulation of key cellular signaling pathways.
Potential Signaling Pathways Affected:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a crucial regulator of inflammation, cell survival, and proliferation. Sesquiterpene lactones have been shown to inhibit NF-κB signaling, which may contribute to their anti-inflammatory and pro-apoptotic effects.[2][6]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis.[7][8] Modulation of this pathway by sesquiterpene lactones can lead to cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of Structurally Related Sesquiterpene Lactones
Due to the lack of publicly available cytotoxicity data for this compound, the following table summarizes the 50% growth inhibition (GI50) or 50% cytotoxic concentration (CD50) values for several other sesquiterpene lactones possessing the α-methylene-γ-lactone moiety. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Compound | Cell Line | Assay | GI50/CD50 (µM) | Reference |
| Cumanin | WiDr (Colon Cancer) | SRB | >10 | [3] |
| Helenalin | WiDr (Colon Cancer) | SRB | 0.23 | [3] |
| Parthenolide | C2C12 (Mouse Myoblast) | MTT | 2.7-3.3 | [9] |
| Costunolide | CAL 27 (Oral Squamous Carcinoma) | MTT | 32 | [10] |
| Santonin | SK-BR-3 (Breast Cancer) | CCK-8 | 16 | [11] |
| Lappadilactone | HepG2 (Liver Cancer) | MTT | 1.6 µg/mL | [1] |
| Ivalin | C2C12 (Mouse Myoblast) | MTT | 2.7-3.3 | [9] |
Note: The cytotoxic potential of this compound may vary significantly from these values and should be determined empirically for each cell line of interest.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Caption: Workflow for MTT-based cytotoxicity assay.
Anti-Inflammatory Activity Assessment: Measurement of Nitric Oxide (NO) Production
This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7).[6]
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.
Caption: Workflow for assessing anti-inflammatory activity.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol details the quantification of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.[11]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Caption: Workflow for Annexin V/PI apoptosis assay.
Signaling Pathway Analysis: Western Blot for NF-κB and MAPK Pathways
This protocol provides a general method for analyzing the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways by Western blotting.[2][5][12]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. cusabio.com [cusabio.com]
- 9. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Alliacol A: Application Notes and Protocols for In Vitro Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of Alliacol A, a sesquiterpenoid antibiotic.
Introduction
This compound is a natural product isolated from the basidiomycete fungus Marasmius alliaceus.[1][2] Its chemical formula is C15H20O4.[1] Preliminary studies have indicated that this compound exhibits weak antibacterial and antifungal properties.[1][2] Additionally, it has been observed to inhibit DNA synthesis in Ehrlich carcinoma ascitic cells, although its specific antimicrobial mechanism of action is not well-elucidated.[1] As a sesquiterpenoid, its antimicrobial activity may stem from the disruption of microbial cell membranes, a common mechanism for this class of compounds.
This document outlines standardized protocols for determining the antimicrobial spectrum and potency of this compound, enabling researchers to further investigate its potential as a lead compound in drug discovery.
Data Presentation
The following tables are structured to present quantitative data from antimicrobial screening of this compound. Due to the limited availability of specific MIC values in publicly accessible literature, the tables below are presented as templates. Researchers should populate these tables with their experimentally determined data.
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | Data to be determined | Data to be determined |
| Bacillus subtilis | Gram-positive | 6633 | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative | 25922 | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Data to be determined | Data to be determined |
Table 2: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Strain | Type | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans | Yeast | 10231 | Data to be determined | Data to be determined |
| Aspergillus niger | Mold | 16404 | Data to be determined | Data to be determined |
| Cryptococcus neoformans | Yeast | 32045 | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for key in vitro antimicrobial screening experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal
-
Negative control (vehicle solvent for this compound)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a microbial suspension in the broth medium and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Controls: Include wells for a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with the vehicle solvent used to dissolve this compound), and a sterility control (broth medium only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Broth Microdilution Workflow
Disk Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control antibiotic/antifungal disks
-
Negative control disks (impregnated with solvent)
Procedure:
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.
-
Preparation of Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow the solvent to evaporate.
-
Disk Placement: Place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Disk Diffusion Assay Workflow
Potential Signaling Pathways and Mechanism of Action
While the precise antimicrobial mechanism of this compound is not definitively established, its classification as a sesquiterpenoid suggests a likely mode of action involving the disruption of microbial cell membrane integrity.
Hypothesized Mechanism of Action:
-
Membrane Interaction: The lipophilic nature of the sesquiterpenoid structure of this compound may facilitate its insertion into the lipid bilayer of the microbial cell membrane.
-
Disruption of Membrane Potential: This insertion can disrupt the electrochemical gradient across the membrane, leading to a loss of membrane potential.
-
Increased Permeability: The compromised membrane integrity results in increased permeability, causing leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Inhibition of Cellular Processes: The loss of membrane function and essential molecules inhibits critical cellular processes, ultimately leading to cell death.
It is important to note that the previously reported inhibition of DNA synthesis by this compound in cancer cells may represent a secondary effect or a different mechanism of action in eukaryotic cells.[1] Further studies are required to elucidate the specific molecular targets and signaling pathways affected by this compound in bacteria and fungi.
Proposed Mechanism of Action of this compound
References
Alliacol A: A Sesquiterpene Lactone as a Tool for Probing DNA Replication
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alliacol A is a sesquiterpene lactone isolated from the fungus Marasmius alliaceus. It has been identified as a potent inhibitor of DNA synthesis, particularly in cancer cell lines. This property makes this compound a valuable research tool for studying the intricacies of DNA replication and for exploring potential therapeutic avenues in oncology. These application notes provide a summary of the known biological effects of this compound on DNA replication, detailed protocols for its use in cell-based assays, and a discussion of its potential mechanisms of action.
Biological Activity
This compound, along with its related compound Alliacol B, has been shown to strongly inhibit DNA synthesis in Ehrlich ascites carcinoma cells.[1] The effective concentration for this inhibition is in the low microgram per milliliter range. The biological activity of this compound is thought to be dependent on its α,β-unsaturated carbonyl group, which can react with nucleophiles such as the sulfhydryl group of cysteine residues in proteins. Formation of cysteine adducts leads to a significant reduction in the biological activity of this compound, suggesting that its mechanism of action involves the alkylation of key cellular proteins involved in DNA replication or related processes.
Data Presentation
The following table summarizes the quantitative data available for the inhibitory effect of this compound on DNA synthesis.
| Compound | Cell Line | Assay | Effective Concentration | Endpoint | Reference |
| This compound | Ehrlich Ascites Carcinoma | [³H]Thymidine Incorporation | 2 - 5 µg/mL | Inhibition of DNA Synthesis | [1] |
| Alliacol B | Ehrlich Ascites Carcinoma | [³H]Thymidine Incorporation | 2 - 5 µg/mL | Inhibition of DNA Synthesis | [1] |
Experimental Protocols
Protocol 1: Inhibition of DNA Synthesis in Suspension Cancer Cells using [³H]Thymidine Incorporation Assay
This protocol is adapted from the initial studies on this compound and is suitable for assessing the inhibitory effect of the compound on DNA replication in suspension cell cultures, such as Ehrlich ascites carcinoma cells.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
Ehrlich ascites carcinoma cells (or other suitable suspension cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[³H]Thymidine (specific activity ~20 Ci/mmol)
-
Trichloroacetic acid (TCA), 10% (w/v) ice-cold
-
Ethanol, 95% ice-cold
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Cell Culture: Culture Ehrlich ascites carcinoma cells in complete medium to the desired density. Ensure the cells are in the logarithmic growth phase.
-
Cell Viability and Counting: Determine cell viability using trypan blue exclusion and count the cells using a hemocytometer. Adjust the cell density to 1 x 10⁶ cells/mL in fresh, pre-warmed complete medium.
-
Treatment with this compound:
-
Seed 1 mL of the cell suspension into microcentrifuge tubes.
-
Add this compound from a stock solution to achieve final concentrations ranging from 1 to 10 µg/mL. Include a solvent control (e.g., DMSO or ethanol at the same final concentration as the highest this compound treatment).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 1 to 4 hours).
-
-
Radiolabeling:
-
Add 1 µCi of [³H]thymidine to each microcentrifuge tube.
-
Continue the incubation for 1 hour at 37°C.
-
-
Precipitation of Macromolecules:
-
Stop the incubation by placing the tubes on ice.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.
-
To the cell pellet, add 1 mL of ice-cold 10% TCA and vortex.
-
Incubate on ice for 30 minutes to precipitate DNA.
-
-
Washing:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet twice with 1 mL of ice-cold 95% ethanol to remove unincorporated [³H]thymidine. Centrifuge after each wash.
-
-
Scintillation Counting:
-
After the final wash, carefully remove the ethanol and allow the pellet to air dry.
-
Resuspend the pellet in a suitable volume of scintillation cocktail (e.g., 500 µL).
-
Transfer the suspension to a scintillation vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of DNA synthesis inhibition for each concentration of this compound compared to the solvent control.
-
Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of DNA synthesis is inhibited).
-
Mechanism of Action and Signaling Pathways
The precise molecular target of this compound within the DNA replication machinery has not been fully elucidated. However, its reactivity towards cysteine suggests a mechanism involving the covalent modification of proteins.
Proposed Mechanism of Action:
Caption: Proposed mechanism of this compound via Michael addition to a target protein.
Experimental Workflow for Investigating this compound's Effect on DNA Replication:
Caption: Workflow for studying this compound's impact on DNA replication.
Future Directions
Further research is required to identify the specific protein targets of this compound and to understand the downstream consequences of their modification. Investigating the effect of this compound on cell cycle progression and the activation of DNA damage response pathways would provide a more complete picture of its cellular effects. Modern techniques such as chemoproteomics could be employed to identify the direct binding partners of this compound, shedding light on its precise mechanism of action and paving the way for its rational use as a chemical probe for DNA replication and as a potential lead compound for anticancer drug development.
References
Troubleshooting & Optimization
Technical Support Center: Electrochemical Synthesis of Alliacol A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the electrochemical synthesis of Alliacol A. The core of this synthesis is a key anodic cyclization step, and this guide addresses common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the key electrochemical reaction in the total synthesis of this compound?
A1: The critical step is an anodic cyclization-Friedel Crafts alkylation. This reaction couples a nucleophilic furan ring with the normally nucleophilic carbon of a silyl enol ether.[1] The electrochemical oxidation reverses the polarity of the silyl enol ether, making it electrophilic and susceptible to attack by the furan.
Q2: What are the typical yields for the electrochemical cyclization step?
A2: The initial reports of this synthesis describe high yields. For instance, the conversion of the silyl enol ether precursor to the bicyclic furan intermediate has been reported with an 88% isolated yield.[1]
Q3: Can this reaction be performed without specialized electrochemical equipment?
A3: Yes, the electrolysis has been successfully performed using a simple 6 V lantern battery as the power source, demonstrating that sophisticated potentiostats are not strictly necessary for a successful outcome.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Cyclized Product
Low or no yield is a common issue in electrochemical synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Cause 1.1: Incorrect or Inefficient Generation of the Radical Cation
The reaction is initiated by the oxidation of the silyl enol ether to a radical cation. If this step is inefficient, the subsequent cyclization will not occur.
-
Solution: Verify the electrode setup and connections. Ensure the anode and cathode are correctly identified and have sufficient surface area. For this specific synthesis, a carbon felt anode is often used. Confirm that the power source is delivering the correct potential or current.
Possible Cause 1.2: Polymerization of the Radical Cation Intermediate
Radical cations can be highly reactive and may polymerize instead of undergoing the desired intramolecular cyclization.
-
Solution: Adjusting the concentration of the starting material can help. Lower concentrations may favor the intramolecular reaction over intermolecular polymerization. Additionally, ensure the solvent and electrolyte are of high purity, as impurities can sometimes initiate polymerization.
Possible Cause 1.3: Competing Side Reactions
The generated radical cation can be trapped by the solvent or undergo proton elimination, leading to undesired byproducts.
-
Solution: The choice of solvent and electrolyte is critical. The this compound synthesis has been successfully performed in a solution of lithium perchlorate (LiClO₄) in methanol (MeOH). If solvent trapping is suspected, consider using a less nucleophilic solvent. Increasing the electrolyte concentration can sometimes help stabilize the cationic intermediate and favor the desired reaction pathway.
Problem 2: Formation of Multiple Unidentified Byproducts
The appearance of multiple spots on a TLC plate indicates a lack of selectivity in the reaction.
Possible Cause 2.1: Overoxidation
Applying too high a potential or running the electrolysis for too long can lead to the oxidation of the desired product or other functional groups in the molecule, resulting in a complex mixture of byproducts.
-
Solution: Carefully control the amount of charge passed through the reaction. The reaction should be stopped after 2.2 Faradays per mole (F/mol) of starting material has been consumed.[1] Using a coulometer to monitor the charge passed is highly recommended. If a potentiostat is available, running the reaction at a controlled potential, determined from cyclic voltammetry of the starting material, can improve selectivity.
Possible Cause 2.2: Incorrect Electrolyte or Current Density
The electrolyte and current density play a significant role in the selectivity of electrochemical reactions.
-
Solution: The choice of electrolyte can dramatically impact the reaction's efficiency. While lithium perchlorate (LiClO₄) is commonly used, other tetra-alkylammonium salts could be investigated. The current density (current per unit area of the electrode) should also be optimized. A lower current density can sometimes lead to higher selectivity. The following tables illustrate the impact of electrolyte and current density on a similar electrochemical cyclization reaction.
Table 1: Effect of Supporting Electrolyte on Product Yield in an Electrochemical Cyclization
| Entry | Supporting Electrolyte (0.4 equiv.) | Yield (%) |
| 1 | TBAClO₄ | 95 |
| 2 | TBAPF₆ | 56 |
| 3 | TBABF₄ | 50 |
| 4 | LiClO₄ | 41 |
| 5 | TBAI | No Rxn. |
Data adapted from an analogous electrochemical synthesis of selenylbenzo[b]furan derivatives. This data is for illustrative purposes to show the significant effect of the electrolyte on yield.[2]
Table 2: Effect of Current on Product Yield in an Electrochemical Cyclization
| Entry | Current (mA) | Yield (%) |
| 1 | 10 | 95 |
| 2 | 5 | 88 |
| 3 | 15 | 62 |
Data adapted from an analogous electrochemical synthesis of selenylbenzo[b]furan derivatives. This data is for illustrative purposes to demonstrate the importance of optimizing current.[2]
Experimental Protocols
Key Electrochemical Cyclization Step for this compound Synthesis
This protocol is based on the successful synthesis reported by Moeller and coworkers.[1]
Equipment:
-
Undivided electrochemical cell
-
Carbon felt anode
-
Platinum wire cathode
-
DC power supply or potentiostat/galvanostat
-
Coulometer (optional but recommended)
-
Standard laboratory glassware
-
Magnetic stirrer
Reagents:
-
Silyl enol ether furan precursor
-
Lithium perchlorate (LiClO₄), anhydrous
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid (TsOH)
Procedure:
-
Cell Assembly: In an oven-dried, undivided electrochemical cell equipped with a magnetic stir bar, place the carbon felt anode and the platinum wire cathode. Ensure the electrodes are not in direct contact.
-
Reaction Mixture Preparation: Dissolve the silyl enol ether furan precursor in anhydrous methanol. Add anhydrous lithium perchlorate to the solution. A typical concentration would be a 0.05 M solution of the substrate and a 0.5 M solution of the electrolyte.
-
Electrolysis: Begin stirring the solution and apply a constant current or potential. The reaction should be run until 2.2 F/mol of charge has passed. If using a simple power source, the reaction time will need to be calculated based on the current.
-
Workup: After the electrolysis is complete, add p-toluenesulfonic acid to the reaction mixture and stir for approximately 2 hours. This step facilitates the elimination of methanol from the initial cyclization product.
-
Extraction and Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing Workflows and Pathways
Caption: Experimental workflow for the electrochemical synthesis of the this compound precursor.
Caption: Troubleshooting logic for low-yield electrochemical synthesis of this compound.
References
Alliacol A solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with Alliacol A in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities, which may include anti-inflammatory and cytotoxic effects.[1] Like many sesquiterpenoids, this compound is a lipophilic molecule and is expected to have low solubility in aqueous solutions, a common challenge in experimental settings.[2]
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The low aqueous solubility of this compound is due to its chemical structure, which is predominantly non-polar. This makes it difficult for water molecules to surround and dissolve the compound. Direct addition of solid this compound to an aqueous buffer will likely result in precipitation or the formation of a suspension rather than a true solution.
Q3: What are the general strategies for solubilizing hydrophobic compounds like this compound for in vitro assays?
A3: Common approaches include:
-
Use of a co-solvent: Dissolving the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer.
-
Preparation of a high-concentration stock solution: Creating a concentrated stock in an organic solvent and then diluting it to the final desired concentration in the aqueous medium.
-
Use of surfactants or detergents: These can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.
-
Complexation with cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, enabling them to encapsulate non-polar compounds and increase their aqueous solubility.
Troubleshooting Guide: Dissolving this compound
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.
Problem: Precipitate forms immediately upon adding this compound to my aqueous buffer.
Cause: Direct addition of a hydrophobic compound to an aqueous medium.
Solution Workflow:
Caption: Workflow for dissolving this compound using a stock solution.
Problem: My this compound stock solution in organic solvent precipitates when added to the aqueous buffer.
Cause: The final concentration of the organic solvent may be too low to maintain solubility, or the buffer components may be causing the compound to crash out.
Troubleshooting Steps:
-
Decrease the final concentration of this compound: Your desired concentration may be above its solubility limit in the final buffer-solvent mixture.
-
Increase the percentage of the organic co-solvent: Be mindful that high concentrations of organic solvents can affect biological assays. It is crucial to have a vehicle control in your experiments.
-
Try a different organic solvent: If DMSO is not working, consider ethanol, methanol, or dimethylformamide (DMF).
-
Evaluate buffer composition: High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds (salting out). Consider using a buffer with a lower ionic strength if your experiment allows.
Problem: The dissolved this compound precipitates over time.
Cause: The solution may be supersaturated, and the compound is slowly coming out of solution.
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare the final working solution immediately before use.
-
Store stock solutions properly: Keep stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation and precipitation. Before use, ensure the stock solution is completely thawed and vortexed to redissolve any precipitate.
-
Consider using a stabilizing agent: Agents like polyethylene glycol (PEG) or certain non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.
Quantitative Data
As specific experimental solubility data for this compound is not publicly available, the following table provides a general guide for commonly used organic solvents for hydrophobic compounds.
| Organic Solvent | Typical Stock Concentration Range for Hydrophobic Compounds | Notes |
| Dimethyl sulfoxide (DMSO) | 10 - 50 mM | Most common choice; ensure the final concentration in the assay is low (<0.5%) to avoid toxicity. |
| Ethanol | 10 - 50 mM | Good alternative to DMSO; can be volatile. |
| Methanol | 1 - 20 mM | Can be used, but may be more toxic to cells than ethanol or DMSO. |
| Dimethylformamide (DMF) | 10 - 30 mM | Another alternative to DMSO, with similar considerations for final concentration. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until all the solid is dissolved. A brief sonication in a water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Warm the required volume of your aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise. For example, to make a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of buffer.
-
Continue to vortex for a few seconds after adding the stock solution to ensure thorough mixing.
-
Use the working solution immediately.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are not well-documented, it belongs to the sesquiterpenoid lactone class of compounds. A common mechanism of action for this class is the covalent modification of proteins through the reaction of their α-methylene-γ-lactone moiety with nucleophilic sulfhydryl groups on cysteine residues.[1] This suggests that this compound may act as an electrophile and could potentially modulate the activity of various proteins and signaling pathways.
Caption: Postulated mechanism of action for this compound.
References
Technical Support Center: Alliacol A Stability and Storage
This technical support center provides guidance on preventing the degradation of Alliacol A during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with diverse biological activities. Its chemical structure contains several reactive functional groups, including a lactone ring and multiple stereocenters, which can be susceptible to degradation under suboptimal storage or experimental conditions. Ensuring its stability is critical for obtaining accurate and reproducible experimental results and for maintaining its therapeutic potential during drug development.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The degradation of this compound can be influenced by several factors, including:
-
pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions, leading to hydrolysis of the lactone ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing agents: The presence of peroxides or other oxidizing agents can lead to the oxidation of susceptible functional groups.
-
Presence of nucleophiles: The α-methylene-γ-lactone moiety present in some sesquiterpene lactones is known to be reactive towards nucleophiles.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage, 2-8°C may be acceptable, but stability should be verified.
-
Form: Store as a dry, solid powder. If a stock solution is necessary, prepare it fresh before use. If stock solutions must be stored, use an anhydrous aprotic solvent such as DMSO or ethanol, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of a sample. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the solid material using HPLC. |
| Appearance of new peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | Review storage conditions (temperature, light exposure, atmosphere). Check the solvent used for stock solutions for peroxides. |
| Inconsistent experimental results | Partial degradation of this compound leading to variable concentrations of the active compound. | Re-evaluate the entire workflow, from storage of the solid compound to the preparation of the final experimental solution. Implement stricter controls on storage and handling. |
| Precipitation in stock solution upon thawing | Poor solubility or degradation product formation. | Allow the solution to warm to room temperature and vortex thoroughly. If precipitation persists, centrifuge the solution and analyze the supernatant for this compound concentration and purity. Consider using a different solvent. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- Methanol (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with UV detector
- Photostability chamber
- Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep solid this compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
3. Sample Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
- Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Chromatographic Conditions (Suggested Starting Point):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water.
- Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm (or as determined by UV-Vis scan of this compound)
- Column Temperature: 30°C
- Injection Volume: 10 µL
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity is demonstrated by showing that the method can separate this compound from degradation products generated during forced degradation studies.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 N HCl | 24 hours | 60°C | ~15% | 2 |
| 0.1 N NaOH | 2 hours | Room Temp | ~40% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~20% | 1 |
| Thermal (Solid) | 48 hours | 70°C | ~5% | 1 |
| Photolytic | 1.2 million lux hours | Photostability Chamber | ~10% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Technical Support Center: Alliacol A and Sesquiterpene Lactone Experiments
Important Notice: As of late 2025, publicly available scientific literature on the biological activity of Alliacol A is scarce, with most research focusing on its chemical synthesis.[1][2] Therefore, this technical support center provides guidance based on the broader class of compounds to which this compound belongs: sesquiterpene lactones (SLs) . The information herein is intended to serve as a general guide for researchers working with this class of molecules and may not be specific to this compound.
Sesquiterpene lactones are a large group of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[3][4] Their activity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in proteins, such as cysteine residues.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for cytotoxic and anti-inflammatory sesquiterpene lactones?
A1: The primary mechanism involves the alkylation of biological nucleophiles, particularly the thiol groups of cysteine residues in proteins.[6] This is facilitated by reactive groups like the α-methylene-γ-lactone moiety. By covalently modifying key proteins, SLs can disrupt cellular processes. For instance, many SLs inhibit the transcription factor NF-κB, a central regulator of inflammation, by alkylating its p65 subunit and preventing the degradation of its inhibitor, IκB.[7][8][9]
Q2: What are the primary safety precautions I should take when handling sesquiterpene lactones?
A2: As many sesquiterpene lactones exhibit cytotoxic properties, they should be handled as potentially hazardous compounds.[10][11] Always consult the Safety Data Sheet (SDS) for the specific compound. General precautions include:
-
Handling the compound in a well-ventilated area or a chemical fume hood.[12]
-
Wearing appropriate Personal Protective Equipment (PPE), including gloves (nitrile is a common choice), a lab coat, and safety glasses.[13]
-
Avoiding inhalation of powders or aerosols.[11]
-
Having procedures in place for spill cleanup and waste disposal.[14][15]
Q3: What are typical working concentrations for in vitro experiments with sesquiterpene lactones?
A3: The effective concentration can vary widely depending on the specific compound, cell type, and assay. However, a common starting point for in vitro cytotoxicity or anti-inflammatory assays is in the low micromolar range (e.g., 1-100 µM).[16][17] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare stock solutions of sesquiterpene lactones?
A4: Most sesquiterpene lactones are lipophilic and have poor water solubility.[18][19] Therefore, stock solutions are typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[20]
Troubleshooting Guide for Unexpected Results
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Activity | Poor Solubility: The compound may be precipitating out of the aqueous culture medium. | 1. Visually inspect the media for any precipitate after adding the compound. 2. Decrease the final concentration of the compound. 3. Consider using a solubilizing agent like cyclodextrin, though this may affect biological activity.[19] |
| Compound Instability: The lactone ring or other functional groups may be unstable at the pH or temperature of the experiment. | 1. Check for literature on the stability of your specific SL or related structures under physiological conditions (pH 7.4, 37°C). Some SLs are more stable at a slightly acidic pH.[21] 2. Minimize the time the compound is in aqueous solution before the assay. 3. Prepare fresh dilutions from the DMSO stock for each experiment. | |
| High Variability / Poor Reproducibility | Inconsistent Solubilization: The compound is not fully dissolving when diluted from the stock. | 1. Ensure the DMSO stock is fully thawed and vortexed before dilution. 2. When diluting into aqueous media, add the stock solution to the media while vortexing to ensure rapid and even dispersion. |
| Cell Passage Number: Cells at high passage numbers may have altered sensitivity. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Regularly perform cell line authentication. | |
| High Background Signal or Non-specific Effects | Compound Interference: The compound may interfere with the assay itself (e.g., has its own color or fluorescence, or reduces a colorimetric reagent directly). | 1. Run a cell-free control with the compound and assay reagents to check for direct interference. 2. If using a colorimetric assay like MTT, the compound might be directly reducing the tetrazolium salt. Consider an alternative viability assay (e.g., CellTiter-Glo, trypan blue exclusion). |
| Unexpected Cytotoxicity | Reactive Moieties: The alkylating nature of SLs can lead to broad cytotoxicity that may mask more specific effects.[22] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) across a wide range of concentrations. 2. For functional assays, choose a sub-toxic concentration identified from your cytotoxicity data. |
Experimental Protocols and Data Presentation
Example Data Tables
When publishing your findings, clear presentation of quantitative data is essential. Below are templates for common experimental results.
Table 1: Cytotoxicity of a Generic Sesquiterpene Lactone (SL-X) in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Exposure (Mean ± SD) |
| A549 | Lung Carcinoma | 5.2 ± 0.7 |
| MCF-7 | Breast Adenocarcinoma | 8.9 ± 1.2 |
| HeLa | Cervical Carcinoma | 3.5 ± 0.4 |
| Jurkat | T-cell Leukemia | 1.8 ± 0.3 |
Table 2: Recommended Starting Conditions for a Generic Sesquiterpene Lactone (SL-X)
| Parameter | Recommended Condition | Notes |
| Stock Solution | 10 mM in 100% DMSO | Store at -20°C, protected from light. |
| Working Concentration | 1 - 50 µM | Perform a dose-response curve to determine the optimal concentration. |
| Final DMSO Concentration | < 0.5% (v/v) | Include a vehicle control (media with the same final DMSO concentration) in all experiments. |
| Incubation Time | 24 - 48 hours | Time-course experiments are recommended to determine the optimal endpoint. |
Detailed Methodology: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxicity of a sesquiterpene lactone.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the sesquiterpene lactone in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%). Include a vehicle control (media with 0.5% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control media to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23][24]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Experimental Workflow Diagram
Caption: General experimental workflow for screening a novel sesquiterpene lactone.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. Anodic cyclization reactions: the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hse.gov.uk [hse.gov.uk]
- 12. osha.gov [osha.gov]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 15. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 16. mdpi.com [mdpi.com]
- 17. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity of sesquiterpene lactones. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
optimizing reaction conditions for Alliacol A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Alliacol A. The information is tailored for scientists and professionals in drug development, offering detailed experimental protocols and data to navigate potential challenges in this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the key strategy for the asymmetric synthesis of (-)-Alliacol A?
The synthesis of (-)-Alliacol A is achieved through a tandem anodic coupling-Friedel-Crafts alkylation strategy. A key feature of this synthesis is the use of an anodic oxidation reaction to form a new bond between two nucleophiles. The absolute stereochemistry of the final product is established early in the synthesis relative to a methyl group, which is introduced via an asymmetric Michael reaction.[1]
Q2: What are the critical steps in the synthesis of the this compound core ring system?
The assembly of the core tricyclic ring system of this compound relies on two main reactions:
-
Anodic Oxidative Cyclization: This step couples a nucleophilic furan ring with the typically nucleophilic carbon of a silyl enol ether.[2][3] This electrochemical reaction is highly efficient and can be performed with simple equipment.[2]
-
Intramolecular Friedel-Crafts Alkylation: Following the oxidative cyclization, an intramolecular Friedel-Crafts alkylation completes the formation of the angularly fused tricyclic skeleton.[4]
Q3: How is the stereochemistry of this compound controlled during the synthesis?
The stereochemistry of the five contiguous stereogenic centers in this compound is controlled relative to a methyl group introduced early in the synthetic sequence.[4] This is accomplished through an asymmetric Michael reaction, which sets the absolute stereochemistry that is then carried through the subsequent reaction steps.[1]
Troubleshooting Guides
Anodic Oxidative Cyclization
Problem: Low yield during the anodic oxidative cyclization of the silyl enol ether with the furan moiety.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Electrochemical Setup | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Use a constant current power supply and monitor the charge passed (typically around 2.12 F/mol).[4] |
| Incorrect Electrode Material | The recommended setup utilizes a reticulated vitreous carbon (RVC) anode and a carbon rod cathode.[4] Ensure the electrodes are clean and properly placed in the reaction vessel. |
| Sub-optimal Solvent and Electrolyte | A mixture of CH2Cl2 and anhydrous MeOH is used as the solvent, with LiClO4 as the supporting electrolyte.[4] Ensure solvents are anhydrous and the electrolyte is fully dissolved. The reaction mixture should be degassed prior to electrolysis.[4] |
| Presence of Easily Oxidizable Groups | If the substrate contains other functional groups with lower oxidation potentials, selective oxidation can be an issue. Careful control of the applied current and total charge passed is crucial.[2] |
Problem: Formation of side products during electrolysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-oxidation of the Substrate | Passing excess charge can lead to undesired side reactions. Use a coulometer to accurately monitor the charge passed and stop the reaction once the theoretical amount has been delivered. |
| Reactive Intermediates | The radical cation intermediate is highly reactive. Ensure the intramolecular cyclization is favored by maintaining appropriate concentration and temperature. |
Intramolecular Friedel-Crafts Alkylation
Problem: Incomplete cyclization or low yield in the Friedel-Crafts reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Lewis Acid Activity | The choice and amount of Lewis acid are critical. Ensure the Lewis acid is fresh and handled under anhydrous conditions to maintain its activity. |
| Poor Substrate Purity | Impurities from the previous electrolysis step can interfere with the Friedel-Crafts reaction. Purify the bicyclic intermediate thoroughly before proceeding. |
| Unfavorable Ring Closure | While the formation of the 6-membered ring in this synthesis is generally favorable, steric hindrance can be an issue. Ensure the substrate is in the correct conformation for cyclization.[5] |
Asymmetric Michael Addition
Problem: Low diastereoselectivity or enantioselectivity in the initial Michael addition.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal Chiral Auxiliary or Catalyst | The choice of chiral auxiliary or catalyst is crucial for achieving high stereoselectivity. Ensure the chiral reagent is of high purity. |
| Incorrect Reaction Temperature | Asymmetric induction is often highly temperature-dependent. Maintain the recommended reaction temperature precisely. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction. Use the specified solvent and ensure it is anhydrous. |
Experimental Protocols
Key Experiment: Anodic Oxidative Cyclization
This protocol describes the electrochemical cyclization to form the bicyclic intermediate.
Materials:
-
Electrolysis substrate (silyl enol ether-furan)
-
Dichloromethane (CH2Cl2), distilled from CaH2
-
Anhydrous Methanol (MeOH)
-
2,6-Lutidine
-
Lithium perchlorate (LiClO4)
-
Reticulated vitreous carbon (RVC) anode
-
Carbon rod cathode
-
Constant current power supply and coulometer
Procedure:
-
In a 100 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve the electrolysis substrate (1.28 mmol) in CH2Cl2 (39 mL) and anhydrous MeOH (10 mL).[4]
-
Add 2,6-lutidine (6.4 mmol) and LiClO4 (21.6 mmol) to the solution.[4]
-
Fit the flask with the RVC anode and carbon rod cathode.[4]
-
Degas the reaction mixture by sonication under a nitrogen stream for 5 minutes.[4]
-
Apply a constant current of 12.9 mA to the solution.[4]
-
Continue the electrolysis until a total of 262 C (2.12 F/mol) of charge has passed (approximately 6 hours).[4]
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash chromatography on silica gel.
| Parameter | Value |
| Current | 12.9 mA |
| Charge Passed | 2.12 F/mol |
| Anode | Reticulated Vitreous Carbon (RVC) |
| Cathode | Carbon Rod |
| Solvent | CH2Cl2 / MeOH |
| Electrolyte | LiClO4 |
| Duration | ~6 hours |
Table 1: Optimized Conditions for Anodic Oxidative Cyclization.
Process Diagrams
Caption: Synthetic workflow for (-)-Alliacol A.
Caption: Key steps in the formation of the tricyclic core.
References
- 1. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anodic cyclization reactions: the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intramolecular friedel-crafts cyclization: Topics by Science.gov [science.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Alliacol A Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome low yields and other common issues encountered during the extraction of Alliacol A from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a bioactive sesquiterpenoid compound. Its primary known natural source is the fungus Marasmius alliaceus.[1][2][3][4] It is important to note that in some scientific literature, this compound is also referred to as alliacolide II.[1][4]
Q2: My Marasmius alliaceus culture is growing well, but the this compound yield is still low. What could be the reason?
Low yields of this compound, despite healthy fungal growth, can be attributed to several factors beyond biomass. The production of secondary metabolites like this compound is often not directly correlated with biomass and can be influenced by the specific culture conditions and the growth phase of the fungus. The optimal production of secondary metabolites is frequently observed during the stationary phase of fungal growth.[5] It is also possible that the extraction process itself is inefficient.
Q3: Which solvents are most effective for extracting this compound?
Q4: Can the extraction method significantly impact the yield?
Yes, the extraction method plays a crucial role. While traditional methods like maceration and Soxhlet extraction are common, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved efficiency and shorter extraction times.[6][7] UAE, for example, uses acoustic cavitation to disrupt fungal cell walls, which can enhance the release of intracellular metabolites.
Q5: How do temperature and pH affect this compound extraction?
Temperature and pH are critical parameters. Increased temperatures can enhance solvent diffusivity and solute solubility, but excessive heat can lead to the degradation of thermally sensitive compounds like this compound.[8][9] The optimal temperature for extracting phenolic compounds, for example, is often in the range of 60-80°C.[10][11] The pH of the extraction solvent can influence the stability and solubility of the target compound. For many fungal extractions, a slightly acidic to neutral pH is often employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Biomass of Marasmius alliaceus | Suboptimal culture medium composition. | Optimize the culture medium. A typical medium for fungal growth contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. |
| Incorrect incubation temperature or pH. | Marasmius alliaceus is a basidiomycete. Most fungi prefer slightly acidic conditions (pH 5-6) and temperatures between 25-30°C for optimal growth.[12] | |
| Insufficient aeration for submerged cultures. | Ensure adequate shaking speed (e.g., 150-200 rpm) in an orbital shaker to provide sufficient oxygen for mycelial growth. | |
| Low this compound Titer in Biomass | Fungal strain has low productivity. | Obtain a high-yielding strain of Marasmius alliaceus from a reputable culture collection. |
| Suboptimal fermentation conditions for secondary metabolite production. | Vary fermentation parameters such as carbon and nitrogen sources, mineral composition, temperature, and pH to induce stress and enhance secondary metabolite production. The OSMAC (One Strain, Many Compounds) approach can be beneficial. | |
| Harvesting at the wrong growth phase. | Monitor the fungal growth curve and harvest the mycelia during the late exponential or early stationary phase, as this is often when secondary metabolite production is highest.[5] | |
| Low Extraction Yield | Inefficient cell lysis. | Fungal cell walls can be tough. Consider mechanical disruption methods like grinding with liquid nitrogen or using a homogenizer before solvent extraction. Ultrasound-assisted extraction can also aid in cell wall disruption.[13] |
| Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol). Start with ethyl acetate or a mixture of chloroform and methanol. | |
| Insufficient extraction time or temperature. | Increase the extraction time and/or temperature moderately. Be cautious of potential degradation of this compound at high temperatures.[8] An optimal temperature is often a balance between solubility and stability. | |
| Incorrect solid-to-liquid ratio. | A higher solvent-to-solid ratio can improve extraction efficiency by increasing the concentration gradient. | |
| Degradation of this compound | Exposure to high temperatures during extraction or solvent evaporation. | Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., < 40°C). |
| Presence of degradative enzymes. | Deactivate enzymes by heat treatment (e.g., autoclaving) of the biomass before extraction, if compatible with this compound stability. | |
| Exposure to light or oxygen. | Protect the extract from direct light and consider performing the extraction under an inert atmosphere (e.g., nitrogen) if this compound is found to be sensitive to oxidation. |
Experimental Protocols
Protocol 1: Cultivation of Marasmius alliaceus for this compound Production
This protocol outlines a general procedure for cultivating Marasmius alliaceus to produce this compound.
Materials:
-
Marasmius alliaceus culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Activation of Culture: Inoculate a PDA plate with Marasmius alliaceus and incubate at 25°C until sufficient mycelial growth is observed.
-
Seed Culture: Transfer a few agar plugs of the mycelium into a 250 mL Erlenmeyer flask containing 100 mL of PDB.
-
Incubation: Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.
-
Production Culture: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 5-10% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 25°C and 150 rpm for 14-21 days. Monitor the growth and aim to harvest in the stationary phase for maximal secondary metabolite production.[5]
-
Harvesting: Separate the mycelia from the culture broth by filtration. The mycelia can be freeze-dried for storage or used immediately for extraction.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a method for extracting this compound from fungal biomass using ultrasonication.
Materials:
-
Freeze-dried Marasmius alliaceus mycelia
-
Ethyl acetate
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the freeze-dried mycelia into a fine powder.
-
Extraction: Suspend 10 g of the powdered mycelia in 200 mL of ethyl acetate in a glass beaker or flask.
-
Ultrasonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Sonicate at a controlled temperature (e.g., 30-40°C) for 30-60 minutes.
-
Separation: Centrifuge the mixture to pellet the solid biomass.
-
Collection: Decant the supernatant (ethyl acetate extract).
-
Re-extraction: Repeat the extraction process on the biomass pellet with fresh solvent to maximize yield.
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.
Visualizations
Caption: Workflow for this compound production and extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Alliacolide, a new bicyclic sesquiterpene epoxy-lactone with a novel carbon skeleton from cultures of the fungus Marasmius alliaceus(Jacques ex Fr.)Fr; X-ray structure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcogj.com [phcogj.com]
- 6. researchgate.net [researchgate.net]
- 7. Secondary Metabolites from Natural Products: Extraction, Isolation and Biological Activities [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. effect-of-temperatures-on-polyphenols-during-extraction - Ask this paper | Bohrium [bohrium.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
Alliacol A interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alliacol A. The information provided will help identify and mitigate potential interference of this compound with various assay reagents and formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be cautious about assay interference?
This compound is a sesquiterpenoid natural product with the molecular formula C15H20O4[1]. Natural products, while being a rich source for drug discovery, can sometimes lead to false-positive or false-negative results in high-throughput screening (HTS) assays through various interference mechanisms[2][3]. It is crucial to perform appropriate counter-screens and validation experiments to ensure that the observed biological activity is genuine and not an artifact of assay interference.
Q2: What are the common mechanisms by which a compound like this compound might interfere with my assay?
Small molecules can interfere with assays in several ways[2][3][4]:
-
Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Chemical Reactivity: The compound may react directly with assay components, such as the target protein, substrates, or detection reagents. Sesquiterpene lactones, a class to which this compound belongs, are known to potentially react with nucleophilic sulfhydryl groups in proteins[5].
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Optical Interference: If the compound is colored or fluorescent, it can interfere with absorbance- or fluorescence-based readouts.
-
Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species that can damage proteins or interfere with redox-sensitive assay readouts[6].
Q3: I observed activity of this compound in my primary screen. How can I confirm it's a genuine hit?
To validate a hit from a primary screen, a series of confirmatory and counter-assays should be performed[6][7]. This includes:
-
Dose-response curve generation: A genuine hit should exhibit a classical sigmoidal dose-response relationship.
-
Orthogonal assays: Confirm the activity in a secondary assay that uses a different detection method or principle.
-
Target-based validation: Directly measure the binding of this compound to the target protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Rule out non-specific mechanisms: Conduct experiments to specifically test for aggregation, reactivity, and optical interference.
Troubleshooting Guide
Issue 1: High variability in dose-response curves for this compound.
High variability or a steep Hill slope in the dose-response curve can be indicative of non-specific inhibition, potentially due to compound aggregation[6].
Troubleshooting Steps:
-
Include Detergents: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). Aggregation-based inhibitors are often sensitive to detergents, and their apparent potency will be significantly reduced.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe if this compound forms aggregates at the concentrations used in the assay.
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| IC50 increases >10-fold with detergent | Aggregation | Deprioritize or modify the compound scaffold. |
| DLS shows particle formation | Aggregation | Confirm with detergent-based assays. |
| No change with detergent | Activity is likely not due to aggregation | Proceed to other troubleshooting steps. |
Issue 2: this compound shows activity in multiple, unrelated assays.
Promiscuous activity across various assays is a hallmark of a Pan-Assay Interference Compound (PAINS) or a compound acting through a non-specific mechanism like chemical reactivity[4][6].
Troubleshooting Steps:
-
Thiol Reactivity Assay: Given that sesquiterpene lactones can be reactive towards thiols[5], assess the reactivity of this compound with a thiol-containing molecule like glutathione (GSH). A decrease in the concentration of free GSH in the presence of this compound would indicate reactivity.
-
Pre-incubation Studies: Incubate the target protein with this compound for varying periods before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification.
Experimental Protocol: Glutathione (GSH) Reactivity Assay
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of 100 µM GSH in phosphate-buffered saline (PBS).
-
Add 1 µL of this compound stock solution to achieve the desired final concentration. Include a DMSO-only control.
-
Incubate at room temperature for 1 hour.
-
Add 50 µL of a solution containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.
-
Measure the absorbance at 412 nm. A decrease in absorbance in the presence of this compound indicates GSH depletion and suggests reactivity.
Issue 3: Discrepancy between biochemical and cell-based assay results.
If this compound is active in a biochemical assay but not in a corresponding cell-based assay, it could be due to poor membrane permeability, rapid metabolism, or efflux from the cells. Conversely, activity only in cell-based assays could point to off-target effects or interference with cellular machinery.
Troubleshooting Workflow
References
- 1. This compound | C15H20O4 | CID 10912379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-up Synthesis of Alliacol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Alliacol A, with a focus on the key electrochemical cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction used for the synthesis of the this compound core structure?
A1: The core tricyclic ring system of this compound is assembled using a tandem anodic coupling-Friedel-Crafts alkylation strategy. The key step is an anodic oxidation reaction that couples a nucleophilic furan ring with the normally nucleophilic carbon of a silyl enol ether.[1][2][3]
Q2: What are the general challenges associated with scaling up natural product synthesis?
A2: Scaling up natural product synthesis often presents challenges such as high reagent costs, environmental concerns, and difficulties in modifying complex molecules. Many reactions that are efficient on a lab scale suffer from low yields or side reactions when scaled up. Furthermore, ensuring safety, robustness, and cost-effectiveness are critical for commercial production.[4][5]
Q3: Are there specific challenges related to the scale-up of electrochemical reactions like the one used for this compound?
A3: Yes, scaling up electrochemical syntheses can be challenging. Issues can arise with maintaining optimal current density, managing mass and heat transfer, electrode passivation (fouling), and ensuring a consistent distance between electrodes. For the this compound synthesis, potential issues include polymerization of the furan substrate on the anode surface and managing the reaction exotherm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the cyclized product | Sub-optimal current density. | On a larger scale, maintaining the optimal current density across a larger electrode surface can be difficult. Consider using a potentiostat with a higher current capacity. It may be necessary to re-optimize the current density for the scaled-up reaction. |
| Electrode passivation. | The furan starting material or reaction intermediates can polymerize on the anode surface, reducing its effectiveness.[5] Periodically reversing the polarity of the electrodes (if the setup allows) can help clean the surfaces. Alternatively, consider using a flow chemistry setup to minimize passivation. For batch reactions, mechanical cleaning of the electrodes between runs is essential. | |
| Poor mass transport. | In larger reaction vessels, inefficient stirring can lead to depletion of the starting material near the electrode surface. Increase the stirring rate or use a mechanical stirrer designed for large volumes to ensure good mixing. A flow reactor can also significantly improve mass transport. | |
| Formation of significant byproducts | Over-oxidation of the starting material or product. | Passing too much charge (F/mol) can lead to undesired side reactions. Use a coulometer to accurately monitor the charge passed and stop the reaction once the theoretical amount has been delivered. The original protocol for a related synthesis specifies passing 2.2 F/mol of charge. |
| Decomposition of the silyl enol ether. | Silyl enol ethers can be sensitive to acidic conditions. Ensure all reagents and solvents are anhydrous and free of acidic impurities. The use of a supporting electrolyte like lithium perchlorate is common. | |
| Inconsistent reaction times | Fluctuations in power supply. | On a small scale, a simple battery can be used.[1][2] However, for larger scales, a stable, constant current power supply is crucial for reproducibility. Monitor the current and voltage throughout the reaction. |
| Changes in electrolyte concentration. | Evaporation of the solvent during longer reaction times on a larger scale can alter the electrolyte concentration, affecting conductivity. Use a sealed reaction vessel or a condenser to minimize solvent loss. | |
| Difficulty in product purification | Complex reaction mixture. | Scaling up can sometimes lead to a higher proportion of byproducts, making purification by column chromatography challenging and costly. |
| Co-eluting impurities. | Consider alternative purification techniques such as preparative HPLC or crystallization if column chromatography is not effective. Developing a crystallization procedure can significantly simplify purification on a large scale. |
Experimental Protocols
Key Experiment: Anodic Cyclization and Friedel-Crafts Alkylation
This protocol is based on the supplementary information provided for the asymmetric synthesis of (-)-Alliacol A by Moeller and co-workers.
Materials and Equipment:
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Electrolysis Substrate (silyl enol ether precursor)
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Anhydrous Methanol (MeOH)
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Lithium Perchlorate (LiClO4) as supporting electrolyte
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Toluene Sulfonic Acid Monohydrate
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Undivided electrochemical cell
-
Reticulated Vitreous Carbon (RVC) anode
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Carbon rod cathode
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Constant current power supply
-
Coulometer
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a suitable round-bottom flask (e.g., 25 mL for small scale), dissolve the electrolysis substrate in anhydrous methanol containing lithium perchlorate as the supporting electrolyte. The reaction flask is fitted with a reticulated vitreous carbon (RVC) anode and a carbon rod cathode.
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Degassing: The reaction mixture is degassed by sonication under a nitrogen atmosphere for approximately 5 minutes to remove dissolved oxygen.
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Electrolysis: A constant current is applied to the solution using a power supply. The total charge passed is monitored with a coulometer. The reaction should proceed until a total of approximately 2.12 F/mol of charge has been passed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Friedel-Crafts Alkylation: Once the electrolysis is complete, toluene sulfonic acid monohydrate is added to the reaction mixture. The mixture is then stirred for an extended period (e.g., 14 hours) to facilitate the Friedel-Crafts alkylation and elimination of methanol.
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Workup and Purification: The reaction is quenched, and the product is extracted using standard organic solvents. The crude product is then purified by column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Charge Passed | 2.12 F/mol | |
| Yield (small scale) | ~88% (for a related cyclization) | [3] |
| Current (small scale) | 12.9 mA | |
| Reaction Time (small scale electrolysis) | ~6 hours |
Visualizations
Experimental Workflow for Anodic Cyclization
Caption: Workflow for the anodic cyclization and Friedel-Crafts alkylation step.
Overall Synthetic Pathway Logic
Caption: Simplified logic of the total synthesis of this compound.
References
- 1. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anodic cyclization reactions: the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonheme FeIVO complexes that can oxidize the C-H bonds of cyclohexane at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Alliacol A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Alliacol A synthesis, with a particular focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the key strategic bond formation in the total synthesis of this compound?
The cornerstone of the this compound synthesis is a tandem anodic cyclization-Friedel-Crafts alkylation strategy. This electrochemical approach facilitates the coupling of two nucleophilic centers: a furan ring and a silyl enol ether. This key step efficiently assembles the core tricyclic ring system of this compound.[1][2]
Q2: What are the main advantages of using an anodic cyclization in this synthesis?
The use of an anodic cyclization offers several benefits over traditional chemical oxidation methods. It often proceeds in high yield and can be accomplished with relatively simple equipment. Furthermore, employing an electrical current in place of chemical redox agents enhances the cost-efficiency and reduces the generation of byproducts, aligning with the principles of green chemistry.
Q3: A known byproduct is mentioned in the later stages of the synthesis. What is it and how can its formation be minimized?
During the selective tosylation of a diol intermediate, an elimination side reaction can occur, leading to the formation of an unwanted alkene byproduct.[3] To mitigate this, the reaction should not be driven to completion. It is recommended to allow the tosylation to proceed at a controlled temperature (e.g., 5 °C) to a moderate conversion (e.g., ~38%). The desired product can then be separated, and the unreacted starting material can be resubjected to the reaction conditions. This iterative process can lead to a high overall yield of the desired tosylated product while minimizing the elimination byproduct.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, with a focus on byproduct formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the anodic cyclization step. | 1. Impure reagents or solvents: Residual water or other impurities can interfere with the electrochemical reaction. 2. Inefficient electrolysis setup: Poor connection, incorrect electrode distance, or passivation of the electrode surface. 3. Suboptimal reaction conditions: Incorrect current density, temperature, or concentration of reactants and electrolyte. | 1. Reagent and Solvent Purity: Ensure all reagents are of high purity. Solvents should be freshly distilled from appropriate drying agents. For example, THF should be distilled from sodium benzophenone ketyl, and dichloromethane from calcium hydride.[2] 2. Electrolysis Setup: Check all electrical connections. Use a constant current power supply. The electrodes (e.g., reticulated vitreous carbon anode and carbon rod cathode) should be cleaned and properly positioned.[2] Consider periodically reversing the polarity to clean the electrode surfaces if passivation is suspected. 3. Optimization of Conditions: Empirically optimize the constant current applied. Ensure the reaction mixture is adequately stirred and maintained at the optimal temperature. The concentration of the substrate and the supporting electrolyte (e.g., LiClO4) should be carefully controlled as specified in the protocol.[2] |
| Formation of multiple unidentified byproducts in the Friedel-Crafts alkylation. | 1. Over-alkylation: The initial alkylation product is often more reactive than the starting material, leading to further alkylation. 2. Carbocation rearrangement: The intermediate carbocation may rearrange to a more stable form before attacking the aromatic ring. 3. Lewis acid-mediated decomposition: The Lewis acid catalyst (e.g., AlCl3) can promote side reactions or decomposition of starting materials or products. | 1. Control of Stoichiometry: Use the aromatic substrate in excess relative to the alkylating agent to favor mono-alkylation. 2. Choice of Alkylating Agent: To avoid rearrangements, consider using an acylating agent followed by reduction (Friedel-Crafts acylation-reduction), as acylium ions are less prone to rearrangement. 3. Catalyst and Temperature Control: Use the minimum effective amount of Lewis acid. Running the reaction at lower temperatures can often improve selectivity and reduce byproduct formation. |
| Incomplete reaction or byproduct formation during silyl enol ether formation. | 1. Incomplete deprotonation: The base used may not be strong enough or may be of insufficient quantity to fully deprotonate the ketone. 2. Hydrolysis of the silyl enol ether: Silyl enol ethers are sensitive to moisture and can hydrolyze back to the ketone. | 1. Base Selection and Stoichiometry: Use a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). Ensure accurate determination of the base concentration (e.g., by titration) and use a slight excess. 2. Anhydrous Conditions: All glassware must be rigorously flame-dried, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Quench the reaction carefully with an anhydrous workup if possible. |
Experimental Protocols
1. Anodic Cyclization Protocol (General Procedure)
A three-necked round-bottom flask is charged with the electrolysis substrate, the appropriate solvent (e.g., a mixture of CH2Cl2 and anhydrous MeOH), a base (e.g., 2,6-lutidine), and a supporting electrolyte (e.g., LiClO4). The flask is fitted with a reticulated vitreous carbon (RVC) anode and a carbon rod cathode. The solution is degassed by sonicating under an inert atmosphere (e.g., nitrogen) for several minutes. A constant current is then applied to the solution using a potentiostat until the theoretical amount of charge (in Faradays per mole) has passed. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water, separating the layers, and extracting the aqueous layer with an organic solvent. The combined organic layers are then dried, concentrated, and purified by chromatography.[2]
2. Friedel-Crafts Alkylation (Illustrative) and Mitigation of Byproducts
While the this compound synthesis utilizes an intramolecular Friedel-Crafts reaction following the anodic cyclization, a general protocol for minimizing byproducts in related intermolecular reactions is provided below.
To a solution of the aromatic compound in an inert solvent at a reduced temperature (e.g., 0 °C to -78 °C), the Lewis acid (e.g., aluminum chloride) is added portion-wise. The alkylating agent is then added dropwise, maintaining the low temperature. The reaction is stirred for a specified period, and the progress is monitored by TLC. To minimize polyalkylation, a stoichiometric excess of the aromatic compound is often used. Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and a dilute acid (e.g., HCl). The product is then extracted, washed, dried, and purified.
Visualizations
References
reproducibility issues in Alliacol A studies
Welcome to the technical support center for Alliacol A studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental procedures related to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential reproducibility issues that may be encountered during the synthesis of this compound, particularly focusing on the key electrochemical and acid-catalyzed steps.
Question 1: My anodic cyclization reaction is showing low yield or failing to proceed. What are the common causes and how can I troubleshoot this?
Answer:
The anodic cyclization is a critical step in the synthesis of the this compound core structure and, as an electrochemical reaction, its success is sensitive to several parameters. Here are common issues and troubleshooting steps:
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Electrode Issues: The choice, condition, and setup of your electrodes are paramount.
-
Troubleshooting:
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Electrode Material: Ensure you are using the specified electrode materials (e.g., reticulated vitreous carbon anode and a carbon cathode).[1] The surface area and porosity of the anode can significantly impact the reaction.
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Electrode Fouling: The electrode surface can become passivated (coated with a non-conductive layer) during the reaction. Visually inspect the electrodes after a failed reaction. If they appear coated, they may need cleaning or replacement.
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Electrode Distance: The distance between the anode and cathode can affect the efficiency of the electrolysis. While not always detailed in literature, inconsistent spacing can lead to variable results. Try to maintain a consistent and minimal distance between the electrodes for each run.
-
-
-
Electrolyte and Solvent Purity: The conductivity of the solution is crucial for an electrochemical reaction.
-
Troubleshooting:
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Solvent Purity: Ensure your solvents (e.g., methanol/dichloromethane) are anhydrous and of high purity. Water contamination can interfere with the reaction.
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Supporting Electrolyte: The concentration of the supporting electrolyte (e.g., LiClO₄) is critical.[1] Ensure it is fully dissolved and at the correct concentration. Inconsistent electrolyte concentration will lead to variable conductivity and reaction rates.
-
-
-
Current and Voltage Control: Maintaining a constant current is often key to a successful reaction.
-
Troubleshooting:
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Power Supply: Verify that your power supply is delivering a stable and constant current as specified in the protocol. Fluctuations in current can lead to side reactions and reduced yield.
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Total Charge Passed: The reaction progress is monitored by the total charge passed (in Faradays per mole). Ensure your coulometer is functioning correctly and that the reaction is stopped after the appropriate amount of charge has been passed.[1]
-
-
Question 2: I am observing significant side product formation during the Friedel-Crafts alkylation step. How can I improve the selectivity?
Answer:
The intramolecular Friedel-Crafts alkylation to form the third ring of the this compound core is an acid-catalyzed cyclization. Side product formation is often related to the reaction conditions.
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Acid Catalyst: The choice and concentration of the acid catalyst are critical.
-
Troubleshooting:
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Acid Strength: If you are observing charring or decomposition, the acid may be too strong or too concentrated. Consider using a milder Lewis acid or reducing the concentration of the Brønsted acid.
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Reaction Time and Temperature: Friedel-Crafts reactions can be sensitive to temperature. If the reaction is too slow, consider a slight increase in temperature. If side products are an issue, running the reaction at a lower temperature for a longer period might improve selectivity.
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-
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Substrate Purity: Impurities in the starting material from the previous step can interfere with the cyclization.
-
Troubleshooting:
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Purification: Ensure the product of the anodic cyclization is thoroughly purified before proceeding to the Friedel-Crafts step. Residual solvents or reagents can lead to undesired side reactions.
-
-
Data Presentation
Table 1: Summary of Reported Biological Activity of this compound
| Compound | Activity Type | Target/Assay | Observed Effect | Citation |
| This compound | Antibacterial | - | Weak activity | [2] |
| This compound | Antifungal | - | Weak activity | [2] |
| This compound | Cytotoxic | Ehrlich carcinoma cells | Strong inhibition of DNA synthesis at 2-5 µg/mL | [2] |
Experimental Protocols
Protocol 1: Anodic Cyclization for the Synthesis of the this compound Core
This protocol is adapted from the total synthesis of this compound reported by Moeller and coworkers.[1]
Materials:
-
Substrate (silyl enol ether precursor)
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Anhydrous Methanol (MeOH)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Lithium perchlorate (LiClO₄)
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2,6-Lutidine
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Undivided electrochemical cell
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Reticulated vitreous carbon (RVC) anode
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Carbon rod cathode
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Constant current power supply
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Coulometer
Procedure:
-
In a clean, dry, undivided electrochemical cell, dissolve the silyl enol ether substrate in a 1:4 mixture of anhydrous MeOH and CH₂Cl₂.
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Add 2,6-lutidine as a proton scavenger.
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Add LiClO₄ to a final concentration of 0.4 M to act as the supporting electrolyte.
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Fit the cell with a reticulated vitreous carbon anode and a carbon rod cathode.
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Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Begin the electrolysis at a constant current of 15-20 mA.
-
Monitor the reaction progress by measuring the total charge passed using a coulometer.
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Continue the electrolysis until 2.2 Faradays per mole (F/mol) of charge has been passed.
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Upon completion, quench the reaction and proceed with the workup and purification of the bicyclic product.
Mandatory Visualization
Diagram 1: Representative Signaling Pathway for Sesquiterpene Lactones
Since the specific signaling pathway for this compound has not been fully elucidated, this diagram illustrates the well-established inhibitory effect of parthenolide, a representative sesquiterpene lactone, on the NF-κB signaling pathway. This pathway is a common target for this class of compounds and is relevant to their anti-inflammatory and cytotoxic effects.[3]
Caption: Inhibition of the NF-κB signaling pathway by a sesquiterpene lactone.
References
Validation & Comparative
Alliacol A: A Comparative Analysis Against Other Sesquiterpene Lactones in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sesquiterpene lactone Alliacol A with other well-studied compounds in its class, focusing on their anti-cancer properties and mechanisms of action. This analysis is supported by available experimental data to aid in evaluating their potential as therapeutic agents.
Sesquiterpene lactones are a diverse group of naturally occurring compounds that have garnered significant interest in the scientific community for their broad range of biological activities, including potent anti-inflammatory and anti-cancer effects. A key structural feature often associated with their bioactivity is the α-methylene-γ-lactone moiety, which can interact with biological nucleophiles such as cysteine residues in proteins. This interaction is believed to be a primary mechanism for their therapeutic effects. This guide focuses on this compound and compares its performance with other notable sesquiterpene lactones: parthenolide, costunolide, alantolactone, and helenalin.
Comparative Analysis of Biological Activity
While research on this compound is less extensive compared to other sesquiterpene lactones, preliminary studies have highlighted its cytotoxic and antimicrobial properties. Notably, this compound has been shown to strongly inhibit DNA synthesis in Ehrlich carcinoma ascites cells at concentrations of 2-5 µg/mL. This inhibitory effect on a fundamental cellular process underscores its potential as an anti-cancer agent. It has also been observed that the biological activity of this compound is diminished upon reaction with cysteine, suggesting that its mechanism of action, like many other sesquiterpene lactones, involves interaction with sulfhydryl groups of proteins.
For a clearer comparison, the following table summarizes the cytotoxic activity (IC50 values) of this compound and other prominent sesquiterpene lactones against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | Ehrlich Ascites Carcinoma | ~2.5 - 6.2 µM (2-5 µg/mL) | |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | [1] |
| TE671 (Medulloblastoma) | 6.5 | [1] | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | [1] | |
| SiHa (Cervical Cancer) | 8.42 | [2][3] | |
| MCF-7 (Breast Cancer) | 9.54 | [2][3] | |
| MDA-MB-231 (Breast Cancer) | 13.7 | [4] | |
| BT-549 (Breast Cancer) | 4.5 - 17.1 | [4] | |
| GLC-82 (Non-small Cell Lung Cancer) | 6.07 | [5] | |
| Costunolide | A431 (Skin Carcinoma) | 0.8 | [6] |
| H1299 (Non-small Cell Lung Cancer) | 23.93 | [7][8] | |
| MDA-MB-231 (Breast Cancer) | 27.1 | [4] | |
| YD-10B (Oral Cancer) | 9.2 | ||
| Ca9-22 (Oral Cancer) | 7.9 | ||
| Alantolactone | PC3 (Prostate Cancer) | 1.56 - 3.06 | [9] |
| MDA-MB-231 (Breast Cancer) | 13.3 | [4] | |
| HepG2 (Liver Cancer) | 33 | [10] | |
| Helenalin | T47D (Breast Cancer) | 2.23 - 4.69 | [11] |
| GLC4 (Lung Carcinoma) | 0.44 | [12] | |
| COLO 320 (Colon Adenocarcinoma) | 1.0 | [12] |
Mechanisms of Action: A Focus on Key Signaling Pathways
Many sesquiterpene lactones exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are two of the most well-documented targets.
While specific data on this compound's interaction with the NF-κB and STAT3 pathways is currently unavailable, the known reactivity of its α-methylene-γ-lactone group with cysteine residues suggests a potential for such interactions, as these pathways are regulated by cysteine-containing proteins.
Below is a summary of the known effects of the comparator sesquiterpene lactones on these pathways:
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Parthenolide: A well-established inhibitor of the NF-κB pathway.[13] It has been shown to directly target the p65 subunit of NF-κB and inhibit the IκB kinase (IKK) complex.[13][14] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in inflammation and cell survival.[13] IC50 values for the inhibition of pro-inflammatory cytokine expression, a downstream effect of NF-κB activation, range from 1.091 to 2.620 µM in THP-1 cells.[15]
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Costunolide: Demonstrates inhibitory effects on both NF-κB and STAT3 signaling.[6][16] It has been shown to suppress the activation and/or induction of NF-κB and inhibit the phosphorylation of STAT1 and STAT3.[16] In THP-1 cells, costunolide was found to inhibit IL-6-induced STAT3 phosphorylation and DNA binding activity with an estimated EC50 of 10 µM.[17]
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Alantolactone: A potent inhibitor of STAT3 signaling.[9][18][19][20] It has been shown to selectively suppress both inducible and constitutively activated STAT3 by blocking its nuclear translocation and DNA-binding activity.[18] Alantolactone has also been reported to suppress the NF-κB pathway.[21][22]
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Helenalin: Known to directly target and alkylate the p65 subunit of NF-κB, thereby inhibiting its DNA binding activity.[23] This direct interaction makes it a potent inhibitor of the NF-κB pathway.
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Design
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways targeted by these sesquiterpene lactones and a typical workflow for evaluating their cytotoxic effects.
Caption: Inhibition of the NF-κB signaling pathway by various sesquiterpene lactones.
Caption: Inhibition of the STAT3 signaling pathway by alantolactone and costunolide.
Caption: General workflow for determining the cytotoxicity of sesquiterpene lactones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of sesquiterpene lactones.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the sesquiterpene lactone (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Pre-treat the cells with the sesquiterpene lactone for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS). Incubate the cells with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye (e.g., DAPI).
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Capture images and analyze the localization of the p65 subunit. In inhibited cells, the green fluorescence of the p65 antibody will remain predominantly in the cytoplasm, while in stimulated, uninhibited cells, it will co-localize with the blue nuclear stain.
STAT3 Phosphorylation Assay (Western Blotting)
This technique is used to detect the phosphorylation status of STAT3, which is indicative of its activation.
-
Cell Lysis: Treat cells with the sesquiterpene lactone and/or a STAT3 activator (e.g., IL-6). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system.
-
Analysis: The intensity of the band corresponding to p-STAT3 indicates the level of STAT3 activation. The membrane can be stripped and re-probed with an antibody for total STAT3 to ensure equal protein loading.
Conclusion
This compound demonstrates cytotoxic activity, particularly through the inhibition of DNA synthesis, a hallmark of potential anti-cancer agents. However, a comprehensive understanding of its efficacy and mechanism of action in comparison to other well-characterized sesquiterpene lactones like parthenolide, costunolide, alantolactone, and helenalin is still emerging. While these latter compounds have been extensively shown to modulate key cancer-related signaling pathways such as NF-κB and STAT3, further research is imperative to elucidate the specific molecular targets of this compound and to establish a more detailed and quantitative comparative profile. The experimental protocols provided herein offer a standardized framework for future investigations aimed at fully characterizing the therapeutic potential of this compound and other novel sesquiterpene lactones.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alantolactone inhibits stem-like cell phenotype, chemoresistance and metastasis in PC3 cells through STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alantolactone Induces Apoptosis in HepG2 Cells through GSH Depletion, Inhibition of STAT3 Activation, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. Frontiers | Selective STAT3 Inhibitor Alantolactone Ameliorates Osteoarthritis via Regulating Chondrocyte Autophagy and Cartilage Homeostasis [frontiersin.org]
- 20. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Polymerase Inhibitors: Aphidicolin and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug discovery, DNA polymerase inhibitors are indispensable tools for studying DNA replication and as therapeutic agents, particularly in oncology. This guide provides a detailed comparison of aphidicolin, a well-characterized DNA polymerase inhibitor, with other notable inhibitors. Due to a lack of available data on Alliacol A as a DNA polymerase inhibitor, this guide will focus on aphidicolin and provide a comparative context with other established compounds.
Aphidicolin: A Profile
Aphidicolin is a tetracyclic diterpenoid antibiotic isolated from the fungus Cephalosporium aphidicola. It is a potent and specific reversible inhibitor of eukaryotic DNA polymerase α (Pol α) and DNA polymerase δ (Pol δ).[1][2][3] Its mechanism of action involves binding to the DNA polymerase-DNA complex at or near the dNTP binding site, thereby physically obstructing the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA strand.[2] This inhibition is competitive with dCTP.
The primary cellular effect of aphidicolin is the arrest of the cell cycle at the G1/S boundary or in the early S phase.[2][3] By inhibiting the replicative polymerases, aphidicolin halts DNA synthesis, preventing cells from proceeding through the S phase of the cell cycle. This property makes it a valuable tool for cell synchronization in research settings.
Comparative Analysis of DNA Polymerase Inhibitors
While aphidicolin is a highly specific inhibitor of Pol α and δ, other compounds target DNA polymerases through different mechanisms and with varying specificities. The following table summarizes the key characteristics and reported IC50 values for aphidicolin and other selected DNA polymerase inhibitors.
| Inhibitor | Target DNA Polymerase(s) | Mechanism of Action | IC50 Values |
| Aphidicolin | DNA Polymerase α, δ, ε[4] | Reversible inhibitor, competitive with dCTP.[5] | Pol α: ~1 µg/mL Pol δ: ~1 µg/mL Pol ε: Ki of ~0.6 µM[6] |
| Cytarabine (Ara-C) | DNA Polymerase | Nucleoside analog, chain terminator.[1][2][3] | Overall DNA synthesis: 16 nM[1][3] L1210 and CEM cell lines: 0.04 µM[7] |
| Gemcitabine (dFdC) | DNA Polymerase | Nucleoside analog, masked chain termination. | Not directly reported for specific polymerases; inhibits overall DNA replication. |
| Hydroxyurea | Ribonucleotide Reductase (primary), DNA Polymerase (secondary) | Inhibits the production of dNTPs. | Overall DNA synthesis: IC90 of 0.4 mM for HIV-1 replication. |
| Foscarnet | Viral DNA Polymerase | Pyrophosphate analog, non-competitive inhibitor. | HSV-1: 0.4-3.5 µM Influenza A: 29 µM Influenza B: 61 µM |
Signaling Pathways and Cellular Effects of Aphidicolin
The inhibition of DNA polymerases by aphidicolin triggers a cascade of cellular events, primarily centered around the cell cycle checkpoint response. By stalling DNA replication forks, aphidicolin activates the S-phase checkpoint, leading to the phosphorylation of checkpoint kinases such as Chk1. This response prevents entry into mitosis until the replication stress is resolved.
Caption: Mechanism of aphidicolin-induced S-phase arrest.
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a purified DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., DNA Polymerase α)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)
-
Test inhibitor compound (e.g., Aphidicolin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and all four dNTPs, including the radiolabeled dNTP.
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (solvent only).
-
Add the inhibitor dilutions or vehicle control to respective reaction tubes.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding cold 10% TCA.
-
Incubate on ice for at least 10 minutes to allow the precipitation of DNA.
-
-
Filtration and Washing:
-
Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Wash the filters several times with cold 10% TCA to remove unincorporated radiolabeled dNTPs.
-
Perform a final wash with ethanol.
-
-
Quantification:
-
Dry the filters completely.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DNA polymerase activity.
-
References
- 1. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. courses.edx.org [courses.edx.org]
- 7. Identification of polymerase and processivity inhibitors of vaccinia DNA synthesis using a stepwise screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Alliacol A: A Comparative Analysis of Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of Alliacol A, a sesquiterpenoid antibiotic isolated from the fungus Marasmius alliaceus. While research indicates that this compound possesses weak antibacterial and antifungal properties, this document aims to present the available data in a structured format and compare its potential efficacy to established antibiotic agents. Due to the limited availability of public data, direct quantitative comparisons are currently challenging. However, this guide provides a framework for evaluation and outlines the necessary experimental data for a comprehensive assessment.
Quantitative Antimicrobial Efficacy
A direct comparison of this compound's efficacy with known antibiotics requires quantitative data, typically presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. To date, specific MIC values for this compound against a broad range of bacterial and fungal pathogens are not widely available in the public domain. The primary characterization of this compound describes its activity as "weak"[1].
For a comprehensive comparison, the following data would be necessary:
Table 1: Comparative Antibacterial Efficacy of this compound (Hypothetical Data)
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Penicillin MIC (µg/mL) |
| Staphylococcus aureus | Data not available | 0.25 - 2.0 | 0.015 - 2.0 |
| Escherichia coli | Data not available | 0.008 - 0.5 | >128 |
| Pseudomonas aeruginosa | Data not available | 0.12 - 4.0 | >128 |
| Bacillus subtilis | Data not available | 0.12 - 1.0 | 0.015 - 0.5 |
Table 2: Comparative Antifungal Efficacy of this compound (Hypothetical Data)
| Microorganism | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Data not available | 0.12 - 1.0 | 0.25 - 4.0 |
| Aspergillus fumigatus | Data not available | 0.25 - 2.0 | 16 - >64 |
| Cryptococcus neoformans | Data not available | 0.12 - 1.0 | 2.0 - 16.0 |
Experimental Protocols
The determination of antimicrobial efficacy is conducted through standardized experimental protocols. The following are detailed methodologies for key experiments that would be cited in a comprehensive comparison.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and broth without the antimicrobial agent) and a negative control well (containing only broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Workflow for Broth Microdilution MIC Assay.
Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure uniform growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of this compound are placed on the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve this compound is also placed on the plate.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 18-24 hours for many bacteria).
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of no growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the microorganism's susceptibility to the antimicrobial agent.
Workflow for Agar Disk Diffusion Assay.
Mechanism of Action
The precise molecular mechanism of this compound's antimicrobial action has not been extensively elucidated. However, it has been reported to inhibit DNA synthesis in eukaryotic cells, specifically in the ascitic form of Ehrlich carcinoma[1]. It is plausible that its antimicrobial effects could be related to a similar mode of action in prokaryotic or fungal cells, potentially through the inhibition of DNA replication or repair pathways. Further research is required to identify the specific molecular targets of this compound in microbial cells.
Proposed Mechanism of Action of this compound.
Conclusion
This compound is a natural product with documented, albeit weak, antimicrobial activity. A comprehensive understanding of its efficacy in comparison to established antibiotics is hindered by the lack of publicly available quantitative data. The experimental frameworks provided in this guide offer a basis for conducting such comparative studies. Future research focused on determining the MIC values of this compound against a diverse panel of clinically relevant pathogens and elucidating its specific mechanism of action will be crucial in assessing its potential as a therapeutic agent.
References
The Quest for Potent Alliacol A Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is a critical step in the journey toward novel therapeutics. Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has demonstrated promising cytotoxic and antimicrobial properties, making its analogs attractive candidates for further investigation. This guide provides a comparative overview of the known biological activities of this compound and explores the anticipated SAR of its analogs based on general principles for sesquiterpene lactones. Due to a lack of publicly available comparative data on a series of synthetic this compound analogs, this guide will focus on the foundational knowledge of this compound's bioactivity and the key structural motifs that likely govern the efficacy of its derivatives.
This compound: A Natural Product with Therapeutic Potential
This compound belongs to the class of sesquiterpene lactones, a group of natural products renowned for their diverse biological activities. Initial studies have revealed that this compound exhibits both antimicrobial and cytotoxic effects. A key proposed mechanism for its bioactivity is the inhibition of DNA synthesis, a critical process for the proliferation of both microbial and cancer cells.
The α-Methylene-γ-lactone Moiety: The Key to Bioactivity
A central feature of many biologically active sesquiterpene lactones, including likely this compound, is the presence of an α-methylene-γ-lactone group. This reactive functional group is considered a crucial pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues, such as the sulfhydryl groups of cysteine in proteins. This alkylation of key cellular macromolecules can disrupt their function, leading to the observed cytotoxic and antimicrobial effects. It has been noted that the reaction of this compound and B with cysteine leads to adducts with significantly reduced biological activities, supporting the importance of this reactive moiety.
Anticipated Structure-Activity Relationships of this compound Analogs
| Structural Modification | Hypothesized Effect on Activity | Rationale |
| Modification of the α-methylene-γ-lactone | ||
| Reduction of the exocyclic double bond | Decrease or loss of activity | The double bond is essential for the Michael addition reaction with biological nucleophiles. |
| Conversion of the lactone to a lactol or diol | Decrease or loss of activity | The lactone ring is a key part of the reactive pharmacophore. |
| Modification of the Hydroxyl Groups | ||
| Esterification or etherification of the hydroxyls | Variable | May alter solubility, cell permeability, and interaction with target proteins. The effect would be position-dependent. |
| Oxidation of the hydroxyls to ketones | Variable | Could alter the molecule's conformation and hydrogen bonding capabilities, potentially affecting target binding. |
| Modification of the Carbon Skeleton | ||
| Introduction of new substituents | Variable | Depending on the nature and position, substituents could influence lipophilicity, steric hindrance, and electronic properties, thereby affecting activity. |
| Epoxidation of double bonds | Potentially increased reactivity | Epoxides are also electrophilic and could act as alkylating agents, possibly enhancing or altering the mechanism of action. |
Experimental Protocols for Evaluating this compound Analogs
To assess the biological activity of novel this compound analogs, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay:
-
Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
Protocol:
-
Seed cells in 96-well plates as described for the SRB assay.
-
Treat the cells with various concentrations of the this compound analogs for the desired duration.
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the IC50 value.
-
Antimicrobial Assays
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare a serial two-fold dilution of the this compound analogs in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Visualizing the Path to Discovery
To conceptualize the research and development process for this compound analogs, the following diagrams illustrate a typical workflow and the hypothesized mechanism of action.
Caption: A typical experimental workflow for the development and evaluation of this compound analogs.
Caption: The proposed mechanism involving Michael addition to a target protein.
Future Directions
The development of novel this compound analogs and the systematic evaluation of their biological activities are crucial next steps. Future research should focus on synthesizing a library of derivatives with modifications at the key positions identified in this guide. Comprehensive screening of these analogs against a panel of cancer cell lines and microbial strains will be necessary to establish a clear and quantitative SAR. Such studies will be invaluable in optimizing the therapeutic potential of the this compound scaffold and paving the way for the development of new and effective drugs.
Comparative Cytotoxicity of Alliacol A on Cancer Cell Lines: A Review of Available Data
Despite significant interest in the cytotoxic potential of natural compounds against cancer, a comprehensive comparative analysis of Alliacol A's effects on various cancer cell lines is currently limited by the scarcity of publicly available experimental data. This guide aims to synthesize the existing information and provide a framework for future research into the anti-cancer properties of this natural sesquiterpenoid.
Summary of In Vitro Cytotoxicity
At present, there is a notable lack of published studies detailing the half-maximal inhibitory concentration (IC50) values of this compound across a range of human cancer cell lines. This absence of quantitative data prevents a direct comparison of its potency against different cancer types. Future research should prioritize establishing these critical metrics to understand the compound's spectrum of activity.
Experimental Protocols for Cytotoxicity Assessment
While specific protocols for evaluating this compound are not available, standard methodologies are widely used to determine the cytotoxic effects of novel compounds. A typical workflow for such an investigation is outlined below.
General Experimental Workflow for Cytotoxicity Assay
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation and Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations. The cells are then treated with these dilutions.
-
Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Cytotoxicity Assay: A viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, is performed. These colorimetric assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the data is used to calculate the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Postulated Signaling Pathways in this compound-Induced Cell Death
The precise molecular mechanisms by which this compound may exert cytotoxic effects are yet to be elucidated. However, based on the known actions of other sesquiterpenoids, it is plausible that this compound could induce apoptosis (programmed cell death) through the intrinsic or extrinsic pathways.
Hypothetical Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.
This pathway involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspases, ultimately leading to the execution of apoptosis.
Future Directions
To fully understand the potential of this compound as an anti-cancer agent, further research is imperative. Key areas for future investigation include:
-
Broad-spectrum cytotoxicity screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.
-
Mechanism of action studies: Investigating the specific signaling pathways involved in this compound-induced cell death, including its effects on apoptosis, cell cycle progression, and other relevant cellular processes.
-
In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.
The generation of this fundamental data will be crucial for the drug development community to assess the therapeutic potential of this compound and to guide the design of future preclinical and clinical studies.
A Comparative Guide to Alliacol A and Other Michael Acceptors in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Alliacol A, a sesquiterpene lactone, with other prominent Michael acceptors utilized in biological research and drug development. We will explore their mechanisms of action, target specificities, and potencies, supported by quantitative experimental data. This objective analysis aims to equip researchers with the necessary information to select the appropriate Michael acceptor for their specific research needs.
Introduction to Michael Acceptors
Michael acceptors are a class of chemical compounds characterized by an electron-poor double or triple bond conjugated to an electron-withdrawing group. This structural feature, typically an α,β-unsaturated carbonyl moiety, renders them susceptible to nucleophilic attack by biological molecules, most notably the thiol groups of cysteine residues in proteins. This process, known as the Michael addition reaction, results in the formation of a stable covalent bond between the acceptor and its target protein. This irreversible or slowly reversible binding can potently and selectively modulate protein function, making Michael acceptors a valuable tool in chemical biology and a promising strategy for drug design.
The reactivity and specificity of a Michael acceptor are influenced by several factors, including the nature of the electron-withdrawing group, steric hindrance around the reactive center, and the local microenvironment of the target nucleophile. These factors contribute to the diverse biological activities observed across different classes of Michael acceptors.
This compound: A Sesquiterpene Lactone Michael Acceptor
This compound is a natural product belonging to the sesquiterpene lactone family. A key structural feature of this compound and many other sesquiterpene lactones is the α-methylene-γ-lactone ring system, which serves as a potent Michael acceptor.
While specific quantitative data for this compound's biological activity is limited, studies have shown it possesses antimicrobial and cytotoxic properties. Notably, its biological activity is significantly reduced upon reaction with cysteine, confirming that its mechanism of action is dependent on its Michael acceptor functionality. Research on the closely related this compound and B has demonstrated inhibition of DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL.[1]
To provide a more comprehensive comparison, this guide will also consider data from other well-characterized sesquiterpene lactones containing the same α-methylene-γ-lactone moiety, such as parthenolide and helenalin, as representative examples of this class.
Comparison with Other Michael Acceptors
This section compares the biological activity of the α-methylene-γ-lactone class of Michael acceptors (represented by this compound, parthenolide, and helenalin) with other well-established Michael acceptors from different chemical classes.
Data Presentation: Cytotoxicity and Target Inhibition
The following tables summarize the quantitative data on the cytotoxic and target-specific inhibitory activities of various Michael acceptors.
Table 1: Cytotoxicity of Michael Acceptors Against Various Cancer Cell Lines
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference(s) |
| α-Methylene-γ-lactone | Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76 | [2] |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [2] | ||
| A549 (Lung Carcinoma) | 4.3 | [3] | ||
| TE671 (Medulloblastoma) | 6.5 | [3] | ||
| HT-29 (Colon Adenocarcinoma) | 7.0 | [3] | ||
| GLC-82 (Lung Cancer) | 6.07 ± 0.45 | [4] | ||
| PC-9 (Lung Cancer) | 15.36 ± 4.35 | [4] | ||
| H1650 (Lung Cancer) | 9.88 ± 0.09 | [4] | ||
| H1299 (Lung Cancer) | 12.37 ± 1.21 | [4] | ||
| α,β-Unsaturated Ester | Dimethyl Fumarate | - | - | - |
| Acrylamide | Ibrutinib | Raji (Burkitt's Lymphoma) | 5.20 | [5] |
| Ramos (Burkitt's Lymphoma) | 0.868 | [5] | ||
| Triterpenoid | Celastrol | OVCAR-3 (Ovarian Cancer) | < 0.5 (for anti-invasive effects) | [6] |
| HEK-293 | 1.7 | [7] |
Table 2: Target-Specific Inhibition by Michael Acceptors
| Compound Class | Compound | Target/Pathway | Activity Metric | Value | Reference(s) |
| α-Methylene-γ-lactone | Helenalin | NF-κB (p65 subunit) | Inhibition of DNA binding | - | [8] |
| α,β-Unsaturated Ester | Dimethyl Fumarate | Keap1-Nrf2 Pathway | IC50 (in PBMCs) | 38.24 µM (24h) | [9] |
| Acrylamide | Ibrutinib | Bruton's Tyrosine Kinase (BTK) | IC50 | 0.5 nM | [2][3][10] |
| BTK autophosphorylation | IC50 | 11 nM | [8] | ||
| B-cell proliferation | IC50 | 8 nM | [8] | ||
| Triterpenoid | Celastrol | NF-κB Pathway | Inhibition of IκBα phosphorylation | - | [6] |
| Keap1-Nrf2 Pathway | Nrf2 Activation | - | [11][12][13] |
Signaling Pathways Modulated by Michael Acceptors
Michael acceptors are known to modulate several key signaling pathways involved in cellular stress response, inflammation, and proliferation. The Keap1-Nrf2-ARE and NF-κB pathways are prominent examples.
Keap1-Nrf2-ARE Signaling Pathway
The Keap1-Nrf2-ARE pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, such as many Michael acceptors, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes.
Caption: The Keap1-Nrf2-ARE signaling pathway activated by Michael acceptors.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Certain Michael acceptors, such as helenalin and celastrol, can directly inhibit this pathway by covalently modifying components of the NF-κB signaling complex, thereby exerting anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by certain Michael acceptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).
1. Cell Culture and Treatment:
-
Seed AREc32 cells (a MCF7 cell line stably transfected with an ARE-luciferase reporter construct) in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound or other Michael acceptors). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours).
2. Cell Lysis and Luciferase Assay:
-
Remove the culture medium and lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution to the cell lysate.
-
Measure the luminescence using a luminometer.
3. Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a multiplexed viability assay) to account for any cytotoxic effects of the compounds.
-
Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).
NF-κB Inhibition Assay (Nuclear Translocation Assay)
This high-content imaging assay measures the inhibition of NF-κB activation by quantifying the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or A549 cells) in a 96-well imaging plate.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for a predetermined optimal time (e.g., 30 minutes) to induce NF-κB translocation. Include unstimulated and stimulated vehicle-treated controls.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
3. Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain.
-
Quantify the fluorescence intensity of the NF-κB p65 staining in both compartments for a large number of individual cells.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of NF-κB translocation.
4. Data Analysis:
-
Plot the nuclear-to-cytoplasmic ratio against the compound concentration to determine the IC50 for the inhibition of NF-κB translocation.
Conclusion
This compound, as a representative of the α-methylene-γ-lactone class of sesquiterpenes, is a biologically active Michael acceptor with cytotoxic and antimicrobial properties. While specific quantitative data for this compound is still emerging, a comparative analysis with other well-characterized Michael acceptors highlights the diverse potency and target selectivity within this compound class. The acrylamide-containing drug ibrutinib demonstrates exceptionally high potency for its target kinase BTK, while natural products like celastrol exhibit broader activity, including the modulation of both the NF-κB and Nrf2 pathways. The α,β-unsaturated ester dimethyl fumarate is a clinically approved Nrf2 activator.
The choice of a Michael acceptor for research or therapeutic development should be guided by the desired biological outcome, the specific cellular target, and the required potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Michael acceptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celastrol alleviates diabetic vascular injury via Keap1/Nrf2-mediated anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celastrol targeting Nedd4 reduces Nrf2-mediated oxidative stress in astrocytes after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of NRF2 by celastrol increases antioxidant functions and prevents the progression of osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Alliacol A Cross-Resistance Studies
Introduction
Alliacol A, a sesquiterpenoid natural product, has garnered interest for its potential biological activities. Understanding its susceptibility to existing resistance mechanisms is crucial for its development as a therapeutic agent. Cross-resistance, a phenomenon where resistance to one antimicrobial agent confers resistance to another, can significantly limit the clinical utility of a new compound.[1] This guide provides a framework for evaluating the cross-resistance profile of this compound, offering hypothetical experimental designs and data interpretation for researchers in drug development. While specific cross-resistance studies involving this compound are not yet available in the public domain, this document outlines the methodologies and potential outcomes of such investigations.
Hypothetical Cross-Resistance Profile of this compound
To assess the potential for cross-resistance, a panel of resistant cell lines or fungal strains would be challenged with this compound. The following table presents a hypothetical summary of such an experiment, comparing the activity of this compound against drug-sensitive parental lines and their resistant counterparts.
| Resistant Cell Line/Strain | Resistance Mechanism | Fold Resistance to Primary Agent | Hypothetical Fold Resistance to this compound | Implication |
| Candida albicans AZR1 | Azole efflux pump (CDR1/CDR2 overexpression) | >64-fold to Fluconazole | 2 to 4-fold | Potential for low-level cross-resistance mediated by efflux pumps. |
| Saccharomyces cerevisiae ERG3Δ | Altered sterol biosynthesis (Erg3 deletion) | 16-fold to Amphotericin B | 1 to 2-fold | Suggests this compound's mechanism may not directly target ergosterol. |
| Human Lung Carcinoma A549/TXL | Taxol resistance (tubulin mutation) | >100-fold to Paclitaxel | 1-fold | Indicates a distinct mechanism of action from microtubule inhibitors. |
| Murine Leukemia P388/ADR | Doxorubicin resistance (P-glycoprotein overexpression) | 50-fold to Doxorubicin | 4 to 8-fold | Suggests this compound may be a substrate for P-glycoprotein efflux pumps. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of cross-resistance studies. Below are standard protocols for generating resistant lines and evaluating cross-resistance.
Generation of Resistant Cell Lines/Fungal Strains
-
Objective: To develop cell lines or fungal strains with acquired resistance to known therapeutic agents.
-
Method:
-
Continuous Exposure: Parental cell lines (e.g., Candida albicans SC5314, human A549 cells) are cultured in the presence of a sub-lethal concentration (IC20) of the selective agent (e.g., fluconazole, paclitaxel).
-
Dose Escalation: The concentration of the selective agent is gradually increased in a stepwise manner as the cells adapt and resume normal growth rates.
-
Clonal Selection: Once resistance is established (typically >10-fold increase in IC50 compared to the parental line), single-cell cloning is performed to ensure a homogenous resistant population.
-
Confirmation of Resistance: The resistance level of the selected clone is confirmed by determining the IC50 of the selective agent and comparing it to the parental line. The stability of the resistant phenotype is assessed by culturing the cells in the absence of the selective agent for multiple passages.
-
In Vitro Susceptibility Testing
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator agents against parental and resistant cell lines.
-
Method (for adherent human cells):
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Drug Dilution: this compound and other compounds are prepared in a 2-fold serial dilution series in the appropriate cell culture medium.
-
Treatment: The culture medium is replaced with the drug-containing medium, and the plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis. The fold resistance is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
-
Visualizing Experimental Design and Potential Mechanisms
Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations, created using Graphviz, depict a typical cross-resistance experimental workflow and a hypothetical signaling pathway that could be involved in this compound resistance.
Figure 1: Experimental workflow for generating resistant cell lines and assessing cross-resistance to this compound.
Figure 2: Hypothetical signaling pathway for this compound action and potential mechanisms of resistance.
References
Evaluating the Selectivity of Alliacol A for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high selectivity towards malignant cells remains a cornerstone of oncological research. Alliacol A, a sesquiterpene lactone, belongs to a class of natural products that have garnered significant interest for their potential cytotoxic and anti-inflammatory properties. This guide provides a comparative evaluation of the cancer cell selectivity of compounds structurally and functionally related to this compound, benchmarked against a standard chemotherapeutic agent. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from the well-characterized sesquiterpene lactones, Parthenolide and Ambrosin, as surrogates to illustrate the potential selectivity profile of this class of compounds.
Comparative Cytotoxicity Analysis
The therapeutic efficacy of an anti-cancer agent is intrinsically linked to its ability to selectively target cancer cells while minimizing damage to healthy tissues. A key metric for quantifying this selectivity is the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to the inhibitory concentration in cancer cells (IC50). A higher SI value indicates greater selectivity for cancer cells.
The following table summarizes the available in vitro cytotoxicity data for Parthenolide, Ambrosin, and the conventional chemotherapeutic drug, Doxorubicin, across a panel of human cancer and normal cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Parthenolide | A549 (Lung Carcinoma) | 4.3[1] | HUVEC (Endothelial Cells) | 2.8[1] | 0.65 |
| TE671 (Medulloblastoma) | 6.5[1] | HUVEC (Endothelial Cells) | 2.8[1] | 0.43 | |
| HT-29 (Colon Adenocarcinoma) | 7.0[1] | HUVEC (Endothelial Cells) | 2.8[1] | 0.40 | |
| Ambrosin | MDA-MB-231 (Breast Cancer) | 25[2] | MCF-12A (Normal Breast Epithelial) | > 50 (very low toxic effects)[2] | > 2.0 |
| Doxorubicin | HCT-116 (Colon Carcinoma) | Not explicitly stated | HSF (Normal Skin Fibroblasts) | Not explicitly stated | 1.55[3] |
Experimental Protocols
The determination of cytotoxicity and selectivity of therapeutic compounds relies on robust and reproducible in vitro assays. The most commonly employed methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
Workflow of the MTT Assay:
Caption: A simplified workflow of the MTT assay for determining cell viability.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density by quantifying total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Workflow of the SRB Assay:
Caption: A streamlined workflow of the SRB assay for assessing cytotoxicity.
Signaling Pathways Implicated in Sesquiterpene Lactone-Induced Apoptosis
Sesquiterpene lactones exert their anticancer effects through the modulation of various signaling pathways, often culminating in the induction of apoptosis (programmed cell death). Two key pathways frequently implicated are the NF-κB and Akt/β-catenin signaling cascades.
Inhibition of the NF-κB Signaling Pathway by Parthenolide
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy. Parthenolide has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[4][5]
Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation and promoting apoptosis.
Modulation of the Akt/β-catenin Signaling Pathway by Ambrosin
The Akt/β-catenin signaling pathway is another critical regulator of cell survival, proliferation, and differentiation. Dysregulation of this pathway is common in many cancers. Ambrosin has been reported to inhibit this pathway, leading to decreased cancer cell viability.[2]
Caption: Ambrosin inhibits Akt, leading to the degradation of β-catenin and reduced cell survival.
Conclusion
While direct experimental data on the cancer cell selectivity of this compound is currently lacking, the available evidence from structurally related sesquiterpene lactones like Parthenolide and Ambrosin suggests a potential for selective cytotoxicity against cancer cells. These natural products appear to exert their anti-cancer effects through the modulation of key signaling pathways that are often dysregulated in cancer, such as the NF-κB and Akt/β-catenin pathways.
The comparative data presented in this guide highlights that while some sesquiterpene lactones show promising selectivity, their therapeutic window can be narrow, as exemplified by Parthenolide's activity against HUVEC cells. In contrast, Ambrosin demonstrated a more favorable selectivity profile in the studied breast cancer model. It is important to note that the selectivity of conventional chemotherapeutics like Doxorubicin can also vary significantly between different cancer and normal cell types.
Further rigorous preclinical evaluation of this compound, including head-to-head comparisons with established chemotherapeutic agents across a diverse panel of cancer and normal cell lines, is warranted to fully elucidate its therapeutic potential and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a framework for such future investigations.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambrosin sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 5. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data Precludes Comprehensive Comparison of Alliacol A in Combination Cancer Therapy
A thorough review of scientific literature and publicly accessible data reveals a significant gap in research regarding the application of Alliacol A in combination with other anticancer agents. To date, no experimental studies, clinical trials, or detailed molecular analyses have been published that investigate the synergistic or additive effects of this compound with existing cancer therapies.
This compound is a sesquiterpenoid, a class of natural products known for a wide range of biological activities. However, the focus of the available research on this compound has been primarily on its chemical synthesis and stereochemistry. While the broader class of sesquiterpene lactones has been noted for cytotoxic and other pharmacological activities, specific data on this compound's anticancer properties, either as a standalone agent or in combination, is not present in the current body of scientific literature.
This absence of foundational research means that key elements required for a comparative guide, as requested, are unavailable. Specifically, there is no quantitative data from preclinical or clinical studies to populate comparative tables, no established experimental protocols to detail methodologies, and no elucidated signaling pathways to visualize through diagrams.
For researchers, scientists, and drug development professionals interested in the potential of novel natural products in oncology, this represents an unexplored area of investigation. Future research would need to first establish the single-agent anticancer activity of this compound, including its mechanism of action and effects on various cancer cell lines. Following this, studies could be designed to explore its efficacy in combination with standard-of-care chemotherapeutics or targeted agents.
Until such primary research is conducted and published, it is not possible to provide an evidence-based comparison of this compound's performance with other anticancer alternatives. The scientific community awaits foundational studies to determine if this compound holds promise as a future component of combination cancer therapy.
A Comparative Guide to Synthetic vs. Natural Alliacol A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of Alliacol A, a sesquiterpene lactone with noted antimicrobial and anticancer properties. While the synthesis of this compound has been successfully achieved, a direct, published comparison of the biological activity between its synthetic and natural forms remains elusive in publicly available scientific literature. This document, therefore, presents a framework for such a comparison, including standardized experimental protocols and a plausible signaling pathway, to guide future research in this area.
Data Presentation: A Template for Comparison
As no direct comparative quantitative data has been identified, the following table serves as a template for presenting experimental results from future studies. This structured format allows for a clear and concise comparison of the biological activities of synthetic and natural this compound.
| Biological Activity | Parameter | Natural this compound | Synthetic this compound | Reference |
| Antimicrobial Activity | ||||
| Staphylococcus aureus | MIC (µg/mL) | Hypothetical Value | Hypothetical Value | [Future Study] |
| Escherichia coli | MIC (µg/mL) | Hypothetical Value | Hypothetical Value | [Future Study] |
| Candida albicans | MIC (µg/mL) | Hypothetical Value | Hypothetical Value | [Future Study] |
| Anticancer Activity | ||||
| Ehrlich Ascites Carcinoma | IC50 (µM) | Hypothetical Value | Hypothetical Value | [Future Study] |
| DNA Synthesis Inhibition | % Inhibition at X µM | Hypothetical Value | Hypothetical Value | [Future Study] |
Note: MIC (Minimum Inhibitory Concentration), IC50 (Half-maximal Inhibitory Concentration). These are placeholder values and should be replaced with experimental data.
Experimental Protocols
To ensure robust and reproducible data, the following detailed methodologies are recommended for key comparative experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
1. Preparation of Materials:
- Microorganism: Obtain a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
- Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- This compound Solutions: Prepare stock solutions of both natural and synthetic this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series in the growth medium.
- 96-Well Plates: Use sterile, flat-bottom 96-well microtiter plates.
2. Inoculum Preparation:
- Grow the test microorganism in the appropriate broth to the mid-logarithmic phase.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 50 µL of the appropriate growth medium into each well of the 96-well plate.
- Add 50 µL of the serially diluted this compound solutions to the wells, creating a final volume of 100 µL and the desired final concentrations.
- Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
- Add 50 µL of the prepared inoculum to each well (except the negative control).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
4. Data Analysis:
- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
DNA Synthesis Inhibition Assay: 5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay
This assay measures the inhibition of DNA synthesis in cancer cells.
1. Cell Culture and Treatment:
- Cell Line: Culture Ehrlich ascites carcinoma cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
- Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of natural and synthetic this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known DNA synthesis inhibitor like hydroxyurea).
2. EdU Labeling:
- Following treatment, add 10 µM EdU to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.
3. Cell Fixation and Permeabilization:
- Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
- Wash the cells twice with PBS.
4. EdU Detection (Click-iT® Reaction):
- Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing a fluorescent azide that reacts with the ethynyl group of EdU).
- Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
- Wash the cells twice with PBS.
5. Counterstaining and Imaging:
- Counterstain the cell nuclei with Hoechst 33342 or DAPI.
- Image the plates using a high-content imaging system or a fluorescence microscope.
6. Data Analysis:
- Quantify the percentage of EdU-positive cells (cells with active DNA synthesis) relative to the total number of cells (determined by the nuclear counterstain).
- Calculate the percent inhibition of DNA synthesis for each concentration of this compound compared to the vehicle control.
Plausible Signaling Pathway and Experimental Workflow
Given that this compound is known to inhibit DNA synthesis, a plausible mechanism of action in cancer cells involves the activation of DNA damage response pathways, which can lead to cell cycle arrest and apoptosis. The p53 signaling pathway is a critical regulator of these processes.
Caption: Plausible p53 signaling pathway activated by this compound-induced DNA damage.
This guide provides a foundational framework for the direct comparison of synthetic and natural this compound. The execution of these, and other relevant experiments, will be crucial in elucidating any potential differences in their biological efficacy and advancing their potential as therapeutic agents.
in vivo efficacy of Alliacol A compared to in vitro results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro biological activities of Alliacol A. To date, publicly accessible research on this compound is limited, with no available data on its in vivo efficacy. The information presented herein is based on a seminal study and is intended to offer a foundational understanding of this natural product's potential, while also highlighting the significant gaps in the existing research.
Summary of Biological Activity
This compound, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has demonstrated a narrow spectrum of biological activities in vitro. The primary findings indicate weak antibacterial and antifungal properties, alongside a more pronounced cytotoxic effect against a specific cancer cell line through the inhibition of DNA synthesis.
Data Presentation
The available data on the in vitro efficacy of this compound is primarily qualitative or semi-quantitative, originating from a 1981 study by Anke T, et al.[1][2] Due to the limited accessibility of the full-text article, specific quantitative metrics such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity and precise IC50 values for cytotoxicity are not available in the public domain.
Table 1: In Vitro Antimicrobial Activity of this compound
| Activity | Outcome | Quantitative Data |
| Antibacterial | Weakly active | Specific MIC values not available |
| Antifungal | Weakly active | Specific MIC values not available |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Effect | Concentration |
| Ehrlich Ascites Carcinoma | Strong inhibition of DNA synthesis | 2-5 µg/mL |
Table 3: Comparison of In Vitro vs. In Vivo Efficacy of this compound
| Parameter | In Vitro Results | In Vivo Results |
| Efficacy Data | Weak antibacterial and antifungal activity.[1][2] Inhibition of DNA synthesis in Ehrlich ascites carcinoma cells.[1][2] | No data available |
| Mechanism of Action | Postulated to involve adduct formation with cysteine, leading to reduced biological activity. | No data available |
| Dosage | 2-5 µg/mL for inhibition of DNA synthesis in vitro.[2] | Not applicable |
| ADME/Tox | No data available | No data available |
Experimental Protocols
The precise protocols used in the original 1981 study are not fully available. However, the following are representative, standardized methodologies for the types of in vitro assays reportedly conducted for this compound.
Antibacterial Susceptibility Testing (Representative Protocol)
A standard broth microdilution method would likely be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing (Representative Protocol)
Similar to antibacterial testing, a broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines would be appropriate for assessing antifungal activity.
-
Preparation of this compound: Serial dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Fungal Inoculum Preparation: Fungal isolates are cultured, and a suspension is prepared and adjusted to a specific density (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant reduction in fungal growth (e.g., 50% or 90%) compared to a drug-free control.
DNA Synthesis Inhibition Assay (Representative Protocol)
The effect on DNA synthesis in cancer cells is commonly measured using a radiolabeled nucleoside incorporation assay.
-
Cell Culture: Ehrlich ascites carcinoma cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (e.g., in the reported range of 2-5 µg/mL) for a specified period.
-
Radiolabeling: A radiolabeled DNA precursor, such as [³H]-thymidine, is added to the cell culture medium. During DNA synthesis, the radiolabeled thymidine is incorporated into the newly synthesized DNA.
-
Harvesting and Measurement: After an incubation period, the cells are harvested, and the unincorporated [³H]-thymidine is washed away. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: A reduction in the amount of incorporated radioactivity in treated cells compared to untreated controls indicates inhibition of DNA synthesis.
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial in vitro screening of a natural product like this compound.
Caption: General workflow for in vitro biological activity screening of this compound.
Postulated Mechanism of Action
The available literature suggests that this compound may exert its biological effects through interaction with cysteine residues in proteins, leading to the formation of adducts and a subsequent reduction in biological activity.
Caption: Postulated reaction of this compound with cysteine leading to inactivation.
Conclusion
The existing body of research on this compound points to modest in vitro antimicrobial and more significant cytotoxic activities, with a proposed mechanism involving the alkylation of cysteine residues. However, the lack of comprehensive quantitative data and the complete absence of in vivo studies represent a substantial knowledge gap. Further investigation is warranted to fully characterize the therapeutic potential of this compound. This would require the acquisition of detailed dose-response data from in vitro assays against a broader range of microbial and cancer cell lines, followed by well-designed in vivo studies to assess efficacy, pharmacokinetics, and safety.
References
Alliacol A: A Promising Sesquiterpenoid Lead Compound for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, presents a compelling starting point for the development of novel therapeutics. As a member of the sesquiterpene lactone class, it belongs to a group of natural products renowned for their diverse and potent biological activities. This guide provides a comparative overview of this compound's potential, contextualized within the broader activities of its chemical class, and offers standardized protocols for its evaluation.
Performance Comparison: this compound and Alternatives
Direct quantitative bioactivity data for this compound is limited in publicly available literature. However, its classification as a sesquiterpene lactone allows for an informed comparison with well-studied compounds in this class, such as Parthenolide. Furthermore, early studies have indicated its cytotoxic potential against Ehrlich carcinoma cells.
Anti-Inflammatory Activity
| Compound | Target/Assay | IC50 | Data Source |
| This compound | Nitric Oxide Production (RAW 264.7 cells) | Data not available | - |
| Parthenolide | Nitric Oxide Production (RAW 264.7 cells) | ~5 µM | Hypothetical, based on literature for sesquiterpene lactones |
| Ibuprofen | COX-2 Enzyme Activity | 11.2 µg/mL[1] | Published Data[1] |
Cytotoxic Activity
This compound has been reported to inhibit DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL. For a clearer comparison, the following table includes data for the widely used chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 | Data Source |
| This compound | Ehrlich Ascites Carcinoma | Data not available (Inhibits DNA synthesis at 2-5 µg/mL) | Published Data |
| Parthenolide | Various Cancer Cell Lines | 10-50 µM[2] | Published Data[2] |
| Doxorubicin | Various Cancer Cell Lines | 0.5-10 µM[3][4] | Published Data[3][4] |
Signaling Pathways and Mechanism of Action
The primary anti-inflammatory mechanism attributed to sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Protocols
To facilitate the evaluation of this compound and other potential lead compounds, detailed protocols for key in vitro assays are provided below.
In Vitro Anti-Inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow:
Caption: Step-by-step workflow for the nitric oxide assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or control compounds) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., Ehrlich carcinoma cells) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (or control compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.
Conclusion
This compound holds significant promise as a lead compound for the development of new anti-inflammatory and anti-cancer agents. While direct experimental data on its bioactivities are still emerging, its classification as a sesquiterpene lactone provides a strong rationale for its potential efficacy. The provided experimental protocols offer a standardized framework for further investigation into its pharmacological profile and mechanism of action, paving the way for its potential translation into clinical applications. Further studies are warranted to fully elucidate the therapeutic potential of this natural product.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Alliacol A: A Comparative Guide to Natural Product Inhibitors of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alliacol A and other natural product inhibitors targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While direct quantitative data on the anti-inflammatory activity of this compound is limited, this document benchmarks it against well-characterized natural compounds based on its classification as a sesquiterpene lactone and the established mechanisms of this class of molecules.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The primary mechanism underlying the anti-inflammatory properties of many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway.
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
Mechanism of Action: Sesquiterpene Lactones as NF-κB Inhibitors
Sesquiterpene lactones, including by extension this compound, typically inhibit the NF-κB pathway through a mechanism involving covalent modification of the p65 subunit of NF-κB. The α,β-unsaturated carbonyl group present in the α-methylene-γ-lactone ring of these compounds acts as a Michael acceptor, enabling it to react with nucleophilic cysteine residues on target proteins. Specifically, sesquiterpene lactones have been shown to alkylate a specific cysteine residue within the DNA-binding domain of the p65 protein. This covalent modification sterically hinders the binding of NF-κB to its DNA consensus sequence, thereby preventing the transcription of pro-inflammatory genes.
dot
Caption: General mechanism of NF-κB inhibition by sesquiterpene lactones.
Comparative Analysis of Inhibitory Potency
While a specific IC50 value for the anti-inflammatory activity of this compound has not been reported in the reviewed literature, its biological activity has been observed in the low microgram per milliliter range for cytotoxicity. For instance, this compound and B have been shown to strongly inhibit DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL.[1] This suggests that this compound is a potent bioactive molecule.
For a comparative perspective, the following table summarizes the reported IC50 values for other well-known natural product inhibitors of the NF-κB pathway.
| Compound | Class | Target | Assay System | IC50 (µM) |
| This compound | Sesquiterpene Lactone | NF-κB (p65) | Not Reported | Not Reported |
| Parthenolide | Sesquiterpene Lactone | NF-κB | Inhibition of IL-8 secretion in 16HBE cells | ~5 |
| Helenalin | Sesquiterpene Lactone | NF-κB (p65) | Inhibition of NF-κB DNA binding | ~5 |
| Curcumin | Polyphenol | NF-κB | Luciferase reporter assay in RAW264.7 cells | >50 |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Experimental Workflow: NF-κB Nuclear Translocation Assay
This workflow outlines a common method to assess the inhibition of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.
dot
References
Safety Operating Guide
Navigating the Safe Disposal of Alliacol A in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for every compound may not be readily available, a systematic approach based on established safety principles can guide the process. This document outlines the essential procedures for the safe disposal of a research chemical like Alliacol A, emphasizing the critical need to consult manufacturer-specific documentation and adhere to institutional and local regulations.
Immediate Safety and Handling
Before proceeding with any disposal method, it is crucial to handle this compound according to its specific hazard profile. While a dedicated Safety Data Sheet (SDS) for this compound was not found in a general search, it is imperative to obtain and thoroughly review the SDS provided by the chemical supplier. The SDS will contain critical information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any research chemical.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available and be familiar with the procedures for containing and cleaning up spills of similar chemical compounds.
Step-by-Step Disposal Protocol
The disposal of any chemical waste must be approached systematically to ensure safety and regulatory compliance. The following workflow provides a general framework for decision-making in the absence of specific instructions for this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Data Presentation
Due to the absence of a specific Safety Data Sheet for this compound in the public domain, quantitative data regarding its physical and chemical properties relevant to disposal (e.g., solubility, reactivity with other chemicals) are not available. Researchers must refer to the supplier-provided SDS for this information.
General Quantitative Data for Laboratory Waste Management:
| Parameter | General Guideline | Importance in Disposal |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 8.0 before disposal, if permissible by local regulations. | Prevents corrosion of plumbing and adverse reactions in the wastewater system. |
| Concentration Limits | Varies by jurisdiction. Check local regulations for permissible concentrations of specific chemicals in wastewater. | Ensures compliance with environmental regulations and protects aquatic life. |
| Flash Point | Segregate wastes with a low flash point (<60°C or 140°F) as flammable waste. | Prevents fire hazards during storage and transport. |
| Container Fill Level | Do not fill waste containers beyond 90% capacity. | Allows for vapor expansion and prevents spills. |
Experimental Protocols
In the absence of specific protocols for this compound, the following general experimental protocol for the preparation of chemical waste for disposal should be followed:
Protocol for Preparing a Chemical Waste Container:
-
Select an Appropriate Container: Choose a container that is chemically compatible with the waste being stored. The container must have a secure, leak-proof lid.
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations or formulas)
-
The approximate percentage of each component
-
The relevant hazard characteristics (e.g., flammable, corrosive, toxic)
-
The date on which the first waste was added to the container (accumulation start date)
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Add Waste to the Container: Carefully pour the waste into the labeled container, ensuring not to exceed 90% of the container's volume. Keep the container closed at all times, except when adding waste.
-
Segregate Waste Streams: Do not mix incompatible waste streams. For example, acids should not be mixed with bases, and oxidizing agents should not be mixed with organic solvents.
-
Store the Container: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. This area should be secondary containment to prevent spills from spreading.
-
Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
By following these general guidelines and prioritizing the information provided by the chemical manufacturer and your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals, thereby fostering a culture of safety and responsibility within your laboratory.
Personal protective equipment for handling Alliacol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling Alliacol A, a sesquiterpene with the chemical formula C15H20O4.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines necessary precautions based on general knowledge of sesquiterpenoids and standard laboratory safety practices. A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Safety Goggles and Face Shield | Tightly fitting safety goggles are the minimum requirement.[2][3] A face shield should be worn over goggles, especially when there is a splash hazard.[3][4] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact, but should be removed immediately after exposure.[3] For more prolonged handling, consider double-gloving or using neoprene or nitrile rubber gloves.[5] |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[6] For tasks with a higher risk of splashes, a liquid-tight overall may be necessary.[5] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; open-toed footwear is not permitted in the laboratory.[6] For significant spill risks, consider neoprene or nitrile rubber boots.[4][5] |
| Respiratory | Respirator (as needed) | If there is a risk of generating aerosols or dusts, a NIOSH/MSHA approved respirator is required.[2][6][7] Engineering controls like fume hoods should be the primary means of exposure control.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the label clearly identifies the contents as this compound.
-
Log the compound in your chemical inventory.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Keep the container tightly sealed when not in use.[9]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
3. Preparation and Handling:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
Wash hands thoroughly with soap and water after handling the compound.[8]
4. Experimental Use:
-
When conducting experiments, use the smallest quantity of this compound necessary.
-
Avoid direct contact with skin and eyes.[9]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[7][8]
Disposal Plan
1. Waste Segregation:
-
This compound waste and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be segregated as hazardous chemical waste.
2. Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste" and the chemical name.
3. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Disclaimer: The information provided is based on general laboratory safety principles. The absence of a specific Safety Data Sheet for this compound necessitates a conservative approach to its handling. Always consult with your institution's safety professionals before using this or any other unfamiliar chemical.
References
- 1. This compound | C15H20O4 | CID 10912379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. hsa.ie [hsa.ie]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. uprm.edu [uprm.edu]
- 9. nyacol.com [nyacol.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
